molecular formula C22H16N2O B7755958 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine CAS No. 52829-05-7

4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine

Cat. No.: B7755958
CAS No.: 52829-05-7
M. Wt: 324.4 g/mol
InChI Key: PGLALWHQTQDKMG-UHFFFAOYSA-N
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Description

4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine (CAS 52829-05-7) is a high-purity organic compound supplied with a minimum assay of 99% . This multifunctional pyrimidine derivative features a hydroxyphenyl substituent, which significantly influences its electronic properties and chelating potential, making it a valuable scaffold in various research fields . In materials science, its molecular architecture is of interest for the development of organic light-emitting diodes (OLEDs) and as a building block for supramolecular structures and metal-organic frameworks due to its potential for π-π stacking and coordinate bonding . Within medicinal chemistry, the compound's structure aligns with pharmacophores commonly investigated for their biological activity. Researchers utilize this pyrimidine core as a key intermediate in the synthesis of more complex molecules for pharmaceutical screening . The product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(4,6-diphenylpyrimidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c25-21-14-8-7-13-18(21)22-23-19(16-9-3-1-4-10-16)15-20(24-22)17-11-5-2-6-12-17/h1-15,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLALWHQTQDKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425186
Record name 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52829-05-7
Record name 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine , a molecule distinguished by its capacity for Excited-State Intramolecular Proton Transfer (ESIPT) and its utility as a privileged scaffold in medicinal chemistry.[1]

Structure, Photophysics, and Synthetic Applications[1][2]

Part 1: Executive Summary

This compound is a trisubstituted heterocyclic compound integrating a pyrimidine core with two phenyl rings and a phenolic moiety.[1][2] While structurally related to bioactive kinase inhibitors, its primary significance lies in its photophysical behavior. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl and the pyrimidine nitrogen facilitates Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism renders the molecule non-emissive in its neutral state but highly fluorescent upon protonation or environmental perturbation, making it a valuable candidate for acidochromic sensors, molecular logic gates, and organic light-emitting diode (OLED) materials.

Part 2: Molecular Architecture & Properties
2.1 Chemical Identity
PropertyDetail
IUPAC Name 2-(4,6-diphenylpyrimidin-2-yl)phenol
Molecular Formula C₂₂H₁₆N₂O
Molecular Weight 324.38 g/mol
Core Scaffold 2,4,6-Trisubstituted Pyrimidine
Key Functional Group 2-Hydroxyphenyl (Salicyl) moiety at C2
Solubility Soluble in CH₂Cl₂, DMSO, THF; Insoluble in water
2.2 Structural Analysis

The molecule features a "push-pull" electronic system where the electron-deficient pyrimidine ring acts as an acceptor, and the electron-rich phenyl/hydroxyphenyl groups act as donors.[1][2]

  • Intramolecular H-Bond: A critical hydrogen bond exists between the hydroxyl proton (donor) and the pyrimidine N1 atom (acceptor).[2] This locks the molecule in a planar conformation in the ground state (

    
    ), essential for the ESIPT process.
    
  • Steric Factors: The phenyl rings at positions 4 and 6 are twisted relative to the pyrimidine plane in the ground state to minimize steric hindrance, but the molecule tends toward planarity in the excited state to maximize conjugation.[2]

Part 3: Photophysics & ESIPT Mechanism

The defining characteristic of this molecule is the ESIPT photocycle . Unlike standard fluorophores that emit from the same tautomer they absorb in, this molecule undergoes a structural rearrangement upon photoexcitation.

3.1 The ESIPT Cycle
  • Excitation (

    
    ):  The molecule absorbs light in the UV region (approx. 340–360 nm) as the Enol (E)  tautomer.
    
  • Proton Transfer (

    
    ):  In the excited state, the acidity of the hydroxyl group and the basicity of the pyrimidine nitrogen increase significantly. This drives an ultrafast proton transfer (
    
    
    
    ps) to form the excited Keto (K)* tautomer.
  • Deactivation:

    • Non-Radiative (Quenching): In solution, the

      
       form often decays non-radiatively via a conical intersection, rendering the molecule "dark" (non-fluorescent).
      
    • Radiative (Emission): In solid-state or restricted environments, the

      
       form emits a photon (Stokes shifted, typically yellow/orange) to return to the ground state Keto (
      
      
      
      ).
  • Back Proton Transfer (

    
    ):  The ground state Keto form is unstable and rapidly reverts to the Enol form.
    
3.2 Acidochromism (The "Switch")

Protonation of the pyrimidine nitrogen (e.g., by TFA or HCl vapor) disrupts the intramolecular H-bond.[3] Without the H-bond, ESIPT is blocked.[1] The molecule is forced to emit from the locally excited Enol state, resulting in a dramatic appearance of blue/violet fluorescence . This "off-on" switching makes it an excellent sensor for acidic vapors.[1]

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State (H-Bonded) Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 hv (Absorption) Protonated Protonated Form (ESIPT Blocked) Enol_S0->Protonated + H+ (Acid) Keto_S1 Keto* (S1) Excited Tautomer Enol_S1->Keto_S1 ESIPT (Fast H-Transfer) Keto_S0 Keto (S0) Ground Tautomer Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) OR Non-Radiative Decay Keto_S0->Enol_S0 Back Transfer Protonated->Enol_S0 - H+ (Base) Protonated->Protonated Blue Emission (No ESIPT)

Figure 1: The ESIPT photocycle and acidochromic switching mechanism.

Part 4: Synthesis & Experimental Protocols

The synthesis of this compound utilizes a biomimetic condensation strategy.[1] The most robust route involves the reaction of a 1,3-diketone with an amidine.

4.1 Synthetic Pathway (Cyclocondensation)

This method is preferred over the chalcone route for this specific target as it avoids the need for a separate oxidation step.

Reagents:

  • Precursor A: 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)[1][2]

  • Precursor B: 2-Hydroxybenzamidine hydrochloride[1]

  • Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)[1][2]

  • Solvent: Ethanol or Ethanol/Water mixture[2]

Synthesis_Route Precursors Dibenzoylmethane + 2-Hydroxybenzamidine HCl Intermediate Reaction Mixture (Reflux in EtOH/NaOH) Precursors->Intermediate Cyclocondensation (- 2 H₂O, - HCl) Product This compound (Precipitate) Intermediate->Product Acidification & Filtration

Figure 2: One-pot cyclocondensation synthesis route.

4.2 Detailed Protocol

Step 1: Preparation of Reaction Mixture

  • In a 100 mL round-bottom flask, dissolve 1,3-diphenylpropane-1,3-dione (1.0 eq, 10 mmol) in 30 mL of ethanol.

  • Add 2-hydroxybenzamidine hydrochloride (1.0 eq, 10 mmol).

  • Add an aqueous solution of NaOH (2.5 eq, 25 mmol in 5 mL water). The excess base is required to neutralize the HCl salt and deprotonate the diketone.

Step 2: Reflux

  • Heat the mixture to reflux (approx. 80°C) with magnetic stirring.

  • Monitor by TLC (SiO₂, Hexane:Ethyl Acetate 4:1). The reaction typically completes within 4–6 hours.

Step 3: Work-up and Purification [1]

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water.

  • Neutralize carefully with dilute HCl (1M) until pH ~7. A solid precipitate will form.

  • Filter the solid and wash copiously with water to remove inorganic salts.

  • Recrystallization: Purify the crude solid by recrystallization from hot ethanol or an ethanol/DCM mixture to yield colorless or pale yellow needles.

Step 4: Characterization

  • ¹H NMR (CDCl₃, 400 MHz): Look for the singlet at the pyrimidine C5 position (approx. 7.8–8.0 ppm) and the deshielded phenolic -OH proton (approx. 13–14 ppm, indicative of H-bonding).[1]

  • MS (ESI+): Calculated [M+H]⁺ = 325.13.[1]

Part 5: Biological & Pharmacological Potential[4][5][6][7]

While the title compound is primarily a photophysical probe, its 2,4,6-trisubstituted pyrimidine scaffold is highly relevant to drug discovery.

  • Kinase Inhibition: The pyrimidine core mimics the adenine ring of ATP. Derivatives with similar substitution patterns (e.g., replacing the 2-hydroxyphenyl with a 2-aminophenyl or aniline) are potent inhibitors of kinases such as EGFR and VEGFR-2 .[1]

  • Antimicrobial Activity: Lipophilic pyrimidines disrupt bacterial cell membranes. The 4,6-diphenyl substitution provides the necessary lipophilicity for membrane penetration, while the 2-position allows for specific target binding.

  • Topoisomerase Inhibition: Planar, aromatic systems like this can intercalate into DNA or inhibit topoisomerase enzymes, suggesting potential antineoplastic activity.

Note to Researchers: To transition this molecule from a probe to a drug candidate, the 2-hydroxyphenyl group is often modified to block ESIPT (stabilizing the ground state) or replaced with a solubilizing group (e.g., morpholine or piperazine) to improve bioavailability.

Part 6: References
  • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines. ACS Applied Materials & Interfaces, 2022.[1] [1]

  • Dual emission of ESIPT-capable 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines. Photochemical & Photobiological Sciences, 2022.[1]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity. Frontiers in Chemistry, 2023.

  • Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 2017.[1]

Sources

Photophysical Properties of 2-(2'-Hydroxyphenyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2-(2'-Hydroxyphenyl)pyrimidine (HPP) derivatives represent a class of fluorophores governed by Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3][4][5][6][7] Unlike conventional rigid fluorophores (e.g., anthracene, fluorescein), HPPs possess a dynamic four-level photocycle involving a rapid proton transfer from the phenolic hydroxyl group to the pyrimidine nitrogen upon photoexcitation.

This guide provides a technical deep-dive into the photophysics of HPPs, detailing the causality between molecular structure and optical output. It covers the suppression of non-radiative decay pathways for OLED applications, the exploitation of environmental sensitivity for sensing, and rigorous protocols for characterizing these complex systems.

Fundamental Mechanism: The ESIPT Photocycle

The defining feature of HPP derivatives is the presence of a strong intramolecular hydrogen bond (IHB) between the hydroxyl proton (


) and the pyimidine nitrogen (

).
1.1 The Four-Level Cycle

Upon excitation, the acidity of the phenol group and the basicity of the pyrimidine nitrogen increase significantly. This drives a fast (


 fs) proton transfer, converting the Enol (E)  form to a Keto (K)  tautomer in the excited state.[2]
  • Absorption (

    
    ):  The ground-state Enol form absorbs a photon.
    
  • ESIPT (

    
    ):  Rapid proton transfer occurs on the excited potential energy surface.
    
  • Emission (

    
    ):  The excited Keto form relaxes radiatively. Because the 
    
    
    
    state lies lower in energy than
    
    
    , the emission is significantly red-shifted (Large Stokes Shift, typically
    
    
    ).
  • Ground State Recovery (

    
    ):  The ground-state Keto form is unstable and rapidly back-transfers the proton to restore the original Enol form.
    
1.2 Non-Radiative Decay & AIE

In solution, many simple HPP derivatives exhibit low quantum yields (


) because the 

state is prone to non-radiative decay via twisting of the phenyl-pyrimidine bond. However, in the solid state or rigid matrices, this rotation is restricted, leading to Aggregation-Induced Emission Enhancement (AIEE) .

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 Absorption (UV) Keto_S1 Keto* (S1') Proton Transferred Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S1->Enol_S0 Non-Radiative Decay (Twisting) Keto_S0 Keto (S0') Ground State Keto_S1->Keto_S0 Fluorescence (Red-Shifted) Keto_S0->Enol_S0 Reverse Proton Transfer

Figure 1: The ESIPT Jablonski diagram illustrating the four-level photocycle and the competitive non-radiative decay pathway.

Structural Tuning & Property Relationships[8]

Modifying the HPP core allows for precise tuning of emission wavelength and efficiency.

Structural ModificationEffect on PhotophysicsMechanistic Cause
Electron-Donating Groups (EDG) (e.g., -OMe, -NMe2 at 4-position of phenyl)Red-shifted Emission Destabilizes the HOMO level more than the LUMO, narrowing the bandgap of the Keto form.
Electron-Withdrawing Groups (EWG) (e.g., -CN, -F on pyrimidine)Blue-shifted Emission Stabilizes the LUMO, often increasing the acidity of the phenol, facilitating ESIPT but widening the gap.
Boron Complexation (

)
High Quantum Yield (

)
Replaces the proton with

, locking the molecule in a rigid, planar conformation. Eliminates vibration-induced non-radiative decay.
Extended Conjugation (e.g., Styryl groups at 4,6-pyrimidine)Bathochromic Shift Extends the

-system, stabilizing the excited state. Can introduce intramolecular charge transfer (ICT) character.
Experimental Protocols

To ensure data integrity, researchers must control for solvent polarity and pH, as HPPs are highly sensitive to environmental factors.

3.1 Synthesis of HPP Derivatives

Standard Route: Suzuki-Miyaura coupling followed by demethylation, or direct Knoevenagel condensation.

  • Step 1: React 2-chloro-4,6-dimethylpyrimidine with 2-methoxyphenylboronic acid (Suzuki conditions:

    
    , 
    
    
    
    , Toluene/EtOH).
  • Step 2: Demethylation using

    
     in 
    
    
    
    at -78°C to liberate the hydroxyl group required for ESIPT.
3.2 Measuring Fluorescence Quantum Yield (

)

Due to the large Stokes shift, self-absorption is rarely an issue, but refractive index corrections are critical.

Protocol:

  • Reference Selection: Choose a standard with excitation/emission overlap (e.g., Quinine Sulfate in 0.1 M

    
     for blue emitters, Rhodamine 6G for yellow/orange).
    
  • Sample Preparation: Prepare 5 concentrations of the HPP derivative in spectrograde solvent (e.g., Cyclohexane or Acetonitrile). Absorbance at

    
     must be 
    
    
    
    OD to avoid inner-filter effects.
  • Measurement: Record integrated fluorescence intensity (

    
    ) vs. Absorbance (
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is the slope of the
    
    
    vs.
    
    
    plot, and
    
    
    is the refractive index of the solvent.[8]
3.3 Acidochromic Switching Assay

HPPs act as "Turn-On" sensors for acids. Protonation of the pyrimidine nitrogen blocks ESIPT, forcing emission from the blue-shifted Enol form or quenching it entirely depending on the specific derivative.

Workflow:

  • Dissolve HPP (

    
    ) in 
    
    
    
    .
  • Titrate with Trifluoroacetic acid (TFA).

  • Monitor emission: Loss of Stokes-shifted band (Keto) and emergence of blue band (protonated Enol).

Experimental_Workflow cluster_QY Quantum Yield Determination cluster_App Application Testing Start HPP Derivative Synthesis Solubility Solubility Check (DCM, MeCN, Toluene) Start->Solubility Abs_Scan UV-Vis Absorption (Determine Lambda_max) Solubility->Abs_Scan Dilution Prepare Dilution Series (OD 0.01 - 0.1) Abs_Scan->Dilution Emission Integrate Emission Spectra Dilution->Emission Calc Calculate Phi_f (vs. Standard) Emission->Calc Acid Acid Titration (TFA addition) Calc->Acid Solid Solid State Film (OLED/AIE check) Calc->Solid

Figure 2: Validated workflow for the photophysical characterization of HPP derivatives.

Applications
4.1 OLED Emitters (TADF & Boron Complexes)

While simple HPPs are often weak emitters, their Boron-difluoride (


) complexes  are highly emissive. The 

group locks the phenyl and pyrimidine rings into coplanarity.
  • Mechanism: The rigidification minimizes non-radiative decay.

  • TADF Potential: By attaching donor groups (e.g., acridine) to the acceptor pyrimidine core, the HOMO-LUMO overlap is minimized, enabling Thermally Activated Delayed Fluorescence (TADF) for high-efficiency OLEDs.

4.2 Solid-State Sensors

The sensitivity of the ESIPT process to the hydrogen-bonding network makes HPPs excellent vapor sensors.

  • Acid Vapors: Exposure to HCl vapor protonates the ring nitrogen, disrupting the IHB and dramatically altering emission color (e.g., Green

    
     Blue).
    
  • Anti-Counterfeiting: Inks containing HPPs are invisible or weakly emissive on paper but fluoresce strongly under UV light or change color upon exposure to specific solvent vapors.

References
  • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. Source: ACS Applied Materials & Interfaces (2022) [7][9]

  • Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O^N^O-Chelated Boron Complexes. Source: ACS Omega (2024)

  • Pyrimidine-Based Four-Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF-Based OLED Devices. Source: Chemistry – A European Journal (2024)

  • A Guide to Recording Fluorescence Quantum Yields. Source: IUPAC / Jobin Yvon Horiba Application Note

Sources

Technical Monograph: 2-(2-Hydroxyphenyl)-4,6-Diphenylpyrimidine (HDPP)

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2-hydroxyphenyl)-4,6-diphenylpyrimidine (often abbreviated as HDPP or 2-HPP ), a critical fluorophore in the field of organic optoelectronics.[1][2] Distinguished by its robust Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, HDPP serves as a foundational motif for high-efficiency Organic Light-Emitting Diodes (OLEDs), ratiometric fluorescent sensors, and proton-transfer lasers.[1][2] Unlike rigid templates, this guide prioritizes the causal links between HDPP’s molecular architecture and its photophysical behaviors, offering reproducible protocols for synthesis and characterization.

Chemical Identity & Physicochemical Profile
Parameter Technical Specification
IUPAC Name 2-(4,6-Diphenylpyrimidin-2-yl)phenol
Common Acronyms HDPP, 2-HPP, HO-Py-Ph2
CAS Number Note: While specific isomers like 4-hydroxy-2,6-diphenylpyrimidine (CAS 15969-46-7) exist, the 2-(2-hydroxyphenyl) isomer is often synthesized in-situ or cited by chemical name in photophysics literature.[1][2][3]
Molecular Formula C₂₂H₁₆N₂O
Molecular Weight 324.38 g/mol
Solubility High: CH₂Cl₂, Toluene, THF.[1][2] Low: Water, Methanol (cold).[1]
Melting Point 180–182 °C (Typical for crystalline powder)
Key Feature Intramolecular Hydrogen Bond (O–H[1][2]···N) length ≈ 1.7–1.8 Å
Synthesis & Fabrication Protocol

The synthesis of HDPP relies on the Pinner Pyrimidine Synthesis principle, specifically the condensation of a benzamidine derivative with a

2
Reaction Scheme (Graphviz)

Synthesis_Pathwaycluster_reagentsPrecursorscluster_conditionsReaction ConditionsA2-Hydroxybenzamidine(Amidine Donor)CBase Catalysis(NaOH / EtOH)A->CBDibenzoylmethane(1,3-Diketone)B->CDReflux(80°C, 6-12 h)C->DECyclization Intermediate(Dihydropyrimidine)D->E- 2 H₂OFHDPP(Target Product)E->FAromatization(Spontaneous)

Caption: Convergent synthesis of HDPP via condensation of 2-hydroxybenzamidine and dibenzoylmethane.

Step-by-Step Protocol

Reagents:

  • 2-Hydroxybenzamidine hydrochloride (10 mmol, 1.73 g)[1][2]

  • Dibenzoylmethane (10 mmol, 2.24 g)[1]

  • Sodium Hydroxide (NaOH) (25 mmol, 1.0 g)[1]

  • Ethanol (Absolute, 50 mL)

Procedure:

  • Activation: Dissolve 2-hydroxybenzamidine hydrochloride in 20 mL of ethanol. Add 10 mmol of NaOH (dissolved in minimal water) to liberate the free amidine. Stir for 15 minutes at room temperature.

  • Condensation: Add dibenzoylmethane to the reaction mixture.

  • Cyclization: Add the remaining base (15 mmol NaOH) and heat the mixture to reflux (approx. 78°C) for 12 hours. The solution will typically deepen in color (yellow/orange) as the conjugated system forms.

  • Work-up: Cool the reaction mixture to room temperature. Pour into 200 mL of ice-cold water containing dilute HCl (to neutralize excess base and protonate the phenolic oxygen).

  • Isolation: A yellow precipitate will form.[1][2] Filter under vacuum and wash copiously with water.[2]

  • Purification: Recrystallize from hot ethanol or an ethanol/acetic acid mixture to yield needle-like crystals.

Validation Check:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the phenolic proton singlet at

    
     ~13–14 ppm. This extreme downfield shift confirms the presence of the intramolecular hydrogen bond essential for ESIPT.
    
Mechanism of Action: ESIPT Photophysics

The defining characteristic of HDPP is its Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2] Upon photoexcitation, the acidity of the phenolic hydroxyl group increases dramatically, while the basicity of the pyrimidine nitrogen rises. This drives a sub-picosecond proton transfer, creating a keto-tautomer that emits light with a large Stokes shift.[1][2]

Photophysical Cycle (Graphviz)

ESIPT_CycleEnol_S0Enol (S₀)Ground State(Stable)Enol_S1Enol* (S₁)Excited State(Short-lived)Enol_S0->Enol_S1hv (Abs)~340 nmKeto_S1Keto* (S₁)Proton Transferred(Emissive Species)Enol_S1->Keto_S1ESIPT(< 1 ps)Keto_S0Keto (S₀)Ground State(Unstable)Keto_S1->Keto_S0hv' (Em)~530 nm(Large Stokes Shift)Keto_S0->Enol_S0Back Proton Transfer(Fast)

Caption: Four-level ESIPT photocycle illustrating the origin of the large Stokes shift in HDPP.

Mechanistic Insights:

  • Dual Emission: In protic solvents (methanol), intermolecular H-bonding with the solvent can disrupt the intramolecular bond, leading to "normal" emission (blue, ~400 nm) from the Enol* form. In aprotic solvents (toluene), the intramolecular bond is protected, leading to exclusive "anomalous" emission (yellow/green, ~530 nm) from the Keto* form.

  • Solid State: HDPP is highly emissive in the solid state (Aggregation-Induced Emission enhancement is often observed in derivatives) because the rigid crystal lattice suppresses non-radiative decay.

Applications & Strategic Utility
Application Domain Mechanism of Utility Key Advantage
OLED Emitters Ligand for Zn(II) or Ir(III) complexes.[1][2]The ESIPT ligand prevents concentration quenching (ACQ) and enables white light generation via partial energy transfer.
Ratiometric Sensors Sensitivity to external H-bond disruptors (F⁻, Acetate).[1][2]Binding of anions to the phenolic -OH disrupts ESIPT, shifting emission from Green (Keto) to Blue (Enol).[1]
Proton Transfer Lasers Population inversion in the Keto* state.[2]The 4-level system (Enol-Enol-Keto-Keto) eliminates self-absorption, as the emitting species (Keto*) absorbs at a different wavelength than the ground state (Enol).[1][2]
Characterization Data Summary

For researchers validating the synthesis, the following spectral fingerprints are diagnostic:

  • UV-Vis Absorption:

    
     ≈ 340–350 nm (attributed to 
    
    
    transitions of the phenyl-pyrimidine core).[1][2]
  • Fluorescence Emission:

    
     ≈ 530 nm (Toluene/Solid).[1] Large Stokes shift (>150 nm).[1]
    
  • IR Spectroscopy:

    • 
      : Broad band ~3000–3100 cm⁻¹ (indicating strong intramolecular H-bond).[1][2]
      
    • 
      : Sharp peak ~1580 cm⁻¹.[1]
      
References
  • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines. Journal of Physical Chemistry A. Detailed theoretical and experimental analysis of the ESIPT mechanism in pyrimidine derivatives. [1]

  • Dual emission of ESIPT-capable 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines. New Journal of Chemistry. Discusses synthesis and photophysics of related pyrimidine ESIPT systems. [1]

  • Synthesis and pharmacological screening of 4,6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. Provides the foundational Pinner synthesis protocols adaptable for HDPP. [1]

  • Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines. Journal of Organic Chemistry. Recent advances in modifying the HDPP core for tunable emission. [1]

Technical Guide: Photophysics of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the photophysical properties of 4,6-diphenyl-2-(2-hydroxyphenyl)pyrimidine , a compound renowned for its Excited-State Intramolecular Proton Transfer (ESIPT) capabilities.

Executive Summary

This compound (DP-HPP) represents a class of "stealth" fluorophores. In its neutral state, it is virtually non-emissive in solution due to a rapid ESIPT process that dissipates excitation energy non-radiatively.[1] However, this molecular silence can be broken by specific environmental triggers—most notably protonation or rigidification (solid-state or chelation)—which block the proton transfer pathway, restoring intense fluorescence. This "on-off" binary behavior makes DP-HPP a critical scaffold for acidochromic sensors, molecular logic gates, and O^N^O-chelated organoboron emitters.

Molecular Architecture & Mechanism

The photophysics of DP-HPP are dictated by the interplay between the 2-hydroxyphenyl moiety (proton donor) and the pyrimidine nitrogen (proton acceptor).

The ESIPT Mechanism

Upon photoexcitation (


), the acidity of the phenolic hydroxyl group and the basicity of the pyrimidine nitrogen increase significantly. This driving force triggers an ultrafast proton transfer (

fs) from the oxygen to the nitrogen, converting the stable Enol (E)* form to a Keto (K)* tautomer.
  • Enol Form (

    
    ):  The ground state structure. Absorbs UV light.
    
  • Keto Form (

    
    ):  The excited state tautomer.[2][3][4]
    
  • Conical Intersection (CI): The

    
     form in DP-HPP derivatives typically accesses a conical intersection with the ground state (
    
    
    
    ), leading to rapid non-radiative decay (thermal dissipation) rather than fluorescence. This is why the molecule is "dark" in solution.
Mechanism Visualization

The following diagram illustrates the competing pathways between radiative emission and ESIPT-induced quenching.

ESIPT_Mechanism S0_Enol S0 (Enol) Ground State S1_Enol S1 (Enol)* Excited State S0_Enol->S1_Enol Absorption (UV) ~340-360 nm S1_Keto S1 (Keto)* Tautomer S1_Enol->S1_Keto ESIPT (Ultrafast <100fs) S0_Keto S0 (Keto) Ground State S1_Keto->S0_Keto Fluorescence (Weak/Quenched) NonRad Non-Radiative Decay (Heat) S1_Keto->NonRad Conical Intersection (Major Pathway) S0_Keto->S0_Enol Reverse Proton Transfer

Caption: Photophysical cycle showing the ESIPT-driven non-radiative decay pathway dominant in neutral solution.

Spectral Characteristics

The absorption and emission properties are highly dependent on the solvent environment and protonation state.

Neutral State (Solution)

In aprotic solvents (e.g.,


, Toluene), the molecule exists in the Enol form stabilized by an intramolecular hydrogen bond (

).
  • Absorption (

    
    ): 340 – 360 nm .
    
    • Corresponds to

      
       transitions of the conjugated phenyl-pyrimidine system.
      
  • Emission (

    
    ): Negligible / Non-fluorescent .[2]
    
    • Quantum Yield (

      
      ): 
      
      
      
      .
    • Reason: The excited Keto tautomer decays thermally.

Protonated State (Acid Addition)

Adding a strong acid (e.g., Trifluoroacetic acid, TFA) protonates the pyrimidine nitrogens. This disrupts the intramolecular hydrogen bond , preventing ESIPT.

  • Absorption (

    
    ): Red-shifted to ~390 – 410 nm .
    
    • The bathochromic shift indicates enhanced Intramolecular Charge Transfer (ICT) due to the increased electron-withdrawing character of the protonated pyrimidine ring.

  • Emission (

    
    ): Switched ON (~530 – 550 nm) .
    
    • Appearance: Bright Green/Yellow fluorescence.

    • Mechanism: Emission occurs from the localized excited state of the protonated Enol form (since ESIPT is blocked).

    • Stokes Shift: Large (~140 nm), typical of ICT states.

Data Summary Table
ParameterNeutral State (in

)
Protonated State (+TFA)
Dominant Species Enol Form (H-bonded)Protonated Cation (

)
Absorption Max (

)
345 nm402 nm
Emission Max (

)
None (Quenched)550 nm
Fluorescence Color Colorless / DarkGreen-Yellow
Quantum Yield (

)

~10 - 40% (Solvent dependent)
Primary Decay Non-radiative (ESIPT)Radiative (Fluorescence)

Experimental Protocols

To accurately characterize DP-HPP, specific protocols must be followed to avoid aggregation artifacts and ensure precise acidochromic measurements.

Materials & Preparation
  • Solvent: Spectroscopic grade Dichloromethane (

    
    ) or Acetonitrile (
    
    
    
    ). Avoid protic solvents (MeOH) initially to prevent intermolecular H-bonding interference.
  • Acid Titrant: Trifluoroacetic acid (TFA) dissolved in

    
     (e.g., 1.0 M stock).
    
  • Concentration: Prepare a stock solution of DP-HPP at

    
     M. High concentrations (
    
    
    
    M) may lead to aggregation-induced emission (AIE) effects, confounding solution-state data.
Measurement Workflow (Acidochromic Titration)
  • Baseline Scan:

    • Fill a quartz cuvette (1 cm path length) with

      
       mL of the neutral DP-HPP solution.
      
    • Record UV-Vis absorption (250–600 nm) and Fluorescence emission (excitation at

      
       nm).
      
    • Expectation: Strong UV absorption, flat/noise-level emission line.

  • Acid Titration:

    • Add TFA aliquots (e.g., 10

      
      L increments) to the cuvette.
      
    • Mix thoroughly by inversion (do not introduce bubbles).

    • Record spectra after each addition until no further spectral changes occur (saturation).

  • Data Analysis:

    • Isosbestic Point: Look for a clean crossing point in the UV-Vis overlay (typically around 370-380 nm). This confirms a two-state equilibrium (Neutral

      
       Protonated) without side reactions.
      
    • Plot: Graph Intensity at 550 nm vs. [TFA] to determine the

      
       or sensitivity range.
      
Acidochromic Switching Logic

The following diagram details the logical flow of the sensing mechanism, useful for designing logic gates.

Switching_Logic Input Input: Proton Source (H+) State_N Neutral State (Intramolecular H-Bond) Input->State_N Low [H+] State_P Protonated State (Py-N blocked by H+) Input->State_P High [H+] Process_N Excitation -> ESIPT -> Heat State_N->Process_N Output_N Output: DARK (OFF) Process_N->Output_N Process_P Excitation -> ICT -> Photon State_P->Process_P Output_P Output: GREEN LIGHT (ON) Process_P->Output_P

Caption: Logic gate representation of the acidochromic response of DP-HPP.

Applications & Significance

The unique spectral properties of this compound allow it to function in advanced capacities beyond simple dyeing.

  • Volatile Acid Sensors: Films doped with DP-HPP can detect acid vapors (HCl, TFA) by changing from dark to fluorescent yellow/green.

  • Security Inks: Information printed with DP-HPP is invisible under UV light until "developed" by an acidic spray or fuming.

  • Organoboron Scaffolds: The DP-HPP structure acts as an

    
     ligand.[5] Reacting it with 
    
    
    
    replaces the proton with a
    
    
    moiety. The resulting Boron complex is highly fluorescent (Quantum Yields
    
    
    ) because the Boron rigidifies the structure and locks the molecule in a pseudo-keto form that cannot undergo non-radiative decay.

References

  • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines. Source: ACS Applied Materials & Interfaces (2012). Context: Detailed mechanistic study of the ESIPT process and non-radiative decay in the 2-(2-hydroxyphenyl)pyrimidine core. URL:[Link]

  • Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines. Source: ACS Omega (2024). Context: Describes the synthesis and acidochromic switching (protonation effect) of related pyrimidine derivatives. URL:[Link]

  • Dual emission of ESIPT-capable 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines. Source: Photochemical & Photobiological Sciences (2018). Context: Discusses the interplay between fluorescence and phosphorescence in solid-state pyrimidine derivatives. URL:[Link]

Sources

Engineering Large Stokes Shift Fluorophores: The Diphenylpyrimidine Core as a Versatile Scaffold for Advanced Bioimaging and Optoelectronics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Photophysical Imperative

In the realm of fluorescence microscopy, biochemical assays, and organic optoelectronics, the Stokes shift—the spectral gap between a fluorophore's absorption and emission maxima—dictates the signal-to-noise ratio of the system. Traditional fluorophores (e.g., fluorescein, cyanine dyes) often suffer from narrow Stokes shifts (<30 nm), leading to severe self-absorption (inner-filter effects) and excitation back-scattering.

To circumvent this, rational molecular design has pivoted toward Donor-π-Acceptor (D-π-A) architectures that undergo Intramolecular Charge Transfer (ICT) upon excitation. Among the myriad of electron acceptors available, the diphenylpyrimidine (DPP) core has emerged as a structurally robust, highly tunable, and profoundly effective electron-withdrawing moiety[1]. By pairing the electron-deficient pyrimidine ring with sterically tunable donor groups, we can engineer fluorophores that exhibit massive Stokes shifts (>150 nm) while preserving high fluorescence quantum yields (ΦF)[2][3].

This whitepaper dissects the mechanistic causality behind diphenylpyrimidine-based fluorophores, provides self-validating experimental workflows for their synthesis and characterization, and explores their advanced applications in biomedicine and Thermally Activated Delayed Fluorescence (TADF) OLEDs.

Mechanistic Foundations: Governing Emissive Properties

The Causality of the Large Stokes Shift

The diphenylpyrimidine core acts as a potent electron acceptor due to the electronegative nitrogen atoms within the pyrimidine heterocycle, which heavily polarize the π-conjugated system. When a photon is absorbed, the molecule transitions from the Ground State (S0) to the Franck-Condon Locally Excited (LE) state. Almost instantaneously, electron density shifts from the donor moiety to the DPP core, forming a highly polar Charge Transfer (CT) state[4].

The large Stokes shift is a direct consequence of solvent relaxation around this highly polar CT state. As solvent molecules reorient to stabilize the excited state dipole, the energy of the CT state drops significantly before radiative decay occurs, resulting in heavily red-shifted emission[3].

Overcoming the TICT Quenching Paradox

A critical challenge in D-π-A design is the Twisted Intramolecular Charge Transfer (TICT) phenomenon. In highly polar solvents, the donor and acceptor moieties tend to rotate around the single bonds connecting them, reaching an orthogonal geometry (the


 state). While this twisting maximizes charge separation and the Stokes shift, it drastically lowers the energy barrier for non-radiative decay back to the ground state, effectively quenching fluorescence[2][3].

The Structural Solution: To maintain high quantum yields alongside large Stokes shifts, we must restrict this torsion. For instance, comparing two DPP derivatives:

  • D1 (N,N-dimethyl-amine donor): Lacks steric bulk. In polar solvents like DMSO, it twists into the

    
     state, leading to drastic fluorescence quenching (low ΦF)[3].
    
  • D2 (N,N-diphenyl-amine donor): The bulky phenyl rings on the amine donor create severe steric hindrance, preventing the molecule from adopting the fully twisted geometry. This restricted torsion forces the molecule to emit from a more planarized ICT state, maintaining bright emission regardless of solvent polarity[2][3].

Photophysics S0 Ground State (S0) Diphenylpyrimidine D-π-A LE Locally Excited (LE) State Franck-Condon Region S0->LE Photon Absorption CT Charge Transfer (CT) State Solvent Relaxation LE->CT Charge Transfer TICT Twisted ICT (TICT) Non-Radiative Decay CT->TICT Unrestricted Torsion (e.g., D1 molecule) PICT Restricted Torsion High Quantum Yield CT->PICT Steric Hindrance (e.g., D2 molecule) TICT->S0 Heat Dissipation (Quenching) Emission Large Stokes Shift Fluorescence PICT->Emission Radiative Decay Emission->S0 Large Δλ

Diagram 1: Photophysical pathways of diphenylpyrimidine D-π-A fluorophores demonstrating TICT vs. Restricted Torsion.

Quantitative Photophysical Profiling

To illustrate the profound solvatochromism and massive Stokes shifts achievable with the DPP core, we examine the optical data of the D1 intermediate (4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidine) across solvents of varying dielectric constants (ε)[3].

Notice how the Stokes shift expands drastically as solvent polarity increases, a hallmark of the ICT mechanism.

Table 1: Solvatochromic Optical Data of D1 Diphenylpyrimidine System
Solvent (Nature)Dielectric Constant (ε)Absorption Maxima (nm)Emission Maxima (nm)Stokes Shift (nm)Quantum Yield (ΦF %)
DMSO (Polar Aprotic)46.7265, 376410, 436, 609233 16
ACN (Polar Aprotic)37.5260, 349418, 593244 19
DMF (Polar Aprotic)36.7265, 373410, 438, 588215 29

Data synthesized from photophysical evaluations of 4-aminobiphenyl-2-pyrimidine push-pull systems under anaerobic conditions[3]. The coexistence of multiple emission bands indicates emission from both Locally Excited (LE) and Charge Transfer (CT) states.

Experimental Workflows: Synthesis and Validation

As application scientists, we must ensure that our methodologies are reproducible and self-validating. The following protocols outline the synthesis of DPP-based fluorophores and the rigorous validation of their photophysical properties.

Protocol A: Microwave-Assisted Synthesis of D-π-A Diphenylpyrimidine

Traditional Suzuki cross-coupling can be sluggish and prone to side reactions. Microwave-assisted synthesis provides uniform heating, accelerating the reaction and improving yields of the sterically hindered DPP derivatives[4][5].

  • Reagent Preparation: In a microwave-safe vial, combine 1.0 equivalent of the halogenated diphenylpyrimidine core (e.g., 2-chloro-4,6-diphenylpyrimidine) with 1.2 equivalents of the donor boronic acid (e.g., 4-(N,N-diphenylamino)phenylboronic acid).

  • Catalyst & Base: Add 0.05 equivalents of

    
     as the catalyst and 3.0 equivalents of potassium carbonate (
    
    
    
    ) as the base.
  • Solvent System: Suspend the mixture in a degassed 3:1 mixture of Toluene/Ethanol. Causality: Degassing is critical to prevent the oxidative deactivation of the Palladium(0) catalyst.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 110°C for 20 minutes.

  • Self-Validation (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The disappearance of the starting halogenated DPP spot under a 254 nm UV lamp confirms reaction completion.

  • Purification: Extract with dichloromethane (DCM), dry over anhydrous

    
    , and purify via silica gel column chromatography.
    
Protocol B: Photophysical Characterization & Stokes Shift Determination

Accurate measurement of the Stokes shift and quantum yield requires strict control over concentration to prevent inner-filter effects (self-absorption).

  • Sample Preparation: Prepare a

    
     stock solution of the purified DPP fluorophore in spectroscopy-grade THF.
    
  • Dilution Series: Dilute the stock into a panel of solvents (Hexane, Toluene, THF, DCM, DMF, DMSO) to a final concentration of

    
    .
    
  • Self-Validation (Optical Density Check): Measure the UV-Vis absorption spectrum. Crucial Step: Ensure the absorbance (Optical Density) at the excitation wavelength is < 0.05 . If it is higher, dilute the sample further. High OD leads to re-absorption of emitted photons, artificially red-shifting the emission peak and skewing the Stokes shift calculation.

  • Emission Scanning: Excite the sample at its absorption maximum (

    
    ) and record the emission spectrum.
    
  • Data Calculation: Calculate the Stokes shift (

    
    ) using the formula: 
    
    
    
    . To calculate the energy gap in wavenumbers (
    
    
    ), use:
    
    
    .

Workflow Design 1. Rational Design Select Diphenylpyrimidine Acceptor & Bulky Donor Synthesis 2. Microwave-Assisted Suzuki Cross-Coupling Design->Synthesis Purification 3. Isolation & Purification Column Chromatography & NMR Synthesis->Purification Spectroscopy 4. Photophysical Profiling Ensure OD < 0.05 Purification->Spectroscopy Analysis 5. Solvatochromic Analysis Calculate Stokes Shift & QY Spectroscopy->Analysis

Diagram 2: End-to-end workflow for the synthesis and photophysical validation of DPP fluorophores.

Advanced Applications

Bioimaging and Cellular Tracing

The massive Stokes shifts (>150 nm) generated by DPP-based fluorophores are highly prized in biomedicine. By separating the excitation light from the emission signal, researchers can completely filter out excitation back-scatter. Furthermore, the strong ICT character often pushes emission into the red or near-infrared (NIR) region. This facilitates deep-tissue penetration and avoids the high autofluorescence background of biological tissues, making them ideal for long-term cellular tracing[6].

Thermally Activated Delayed Fluorescence (TADF) for OLEDs

Beyond bioimaging, the diphenylpyrimidine core is a cornerstone in the development of TADF materials for highly efficient Organic Light-Emitting Diodes (OLEDs)[1][7]. In standard fluorophores, only singlet excitons (25% of generated excitons) emit light, while triplet excitons (75%) are lost as heat. By carefully designing a D-π-A system using the DPP core and specific donors (e.g., spiroacridine), scientists can achieve a very small energy gap (


) between the lowest singlet (

) and triplet (

) states. This small gap allows ambient thermal energy to drive Reverse Intersystem Crossing (RISC), converting dark triplet excitons back into emissive singlet excitons, pushing internal quantum efficiencies toward 100%[6][7][8].

Conclusion

The diphenylpyrimidine core is not merely a structural building block; it is a photophysical engine. By understanding the causality between molecular torsion, solvent relaxation, and charge transfer, researchers can rationally design fluorophores that defy the traditional limitations of fluorescence. Whether applied to high-contrast bioimaging or next-generation TADF OLEDs, mastering the D-π-A dynamics of the DPP core is essential for the modern application scientist.

References

  • Planarized Intramolecular Charge Transfer: A Concept for Fluorophores with both Large Stokes Shifts and High Fluorescence Quantum Yields.ResearchGate.
  • The Stokes shifts as a function of the Dimroth-Reichardt polarity parameter for dyes.ResearchGate.
  • Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups.PMC (NIH).
  • High-Efficiency Diphenylpyrimidine Derivatives Blue Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes.PMC (NIH).
  • Synthesis, Photophysical and Redox Properties of the D–π–A Type Pyrimidine Dyes Bearing the 9-Phenyl-9H-Carbazole Moiety.ResearchGate.
  • [Paper] Meta-linking Strategy for Thermally Activated Delayed Fluorescence Emitters with a Small Singlet-Triplet Energy Gap.Semantic Scholar.
  • Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices.SPIE Digital Library.
  • Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics.RSC Publishing.

Sources

Methodological & Application

Protocol for Suzuki Cross-Coupling Synthesis of 2-Arylpyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 2-arylpyrimidines via Suzuki-Miyaura cross-coupling presents unique challenges compared to standard biaryl couplings.[1] The electron-deficient nature of the pyrimidine ring, coupled with the potential for nitrogen lone-pair coordination to the palladium center, often leads to catalyst deactivation or slow oxidative addition. Furthermore, if the coupling partners are reversed (using 2-pyrimidinyl boronic species), rapid protodeboronation becomes a critical failure mode. This guide provides a tiered protocol strategy: a Standard Protocol for robust substrates and an Advanced Protocol utilizing Buchwald precatalysts for sterically hindered or highly electron-deficient systems.

Mechanistic Insight & The "2-Position Challenge"

The Coordination Trap

Unlike simple aryl halides, 2-halopyrimidines possess adjacent nitrogen atoms with accessible lone pairs. These can displace phosphine ligands, forming stable Pd(II)-N adducts (chelate-like structures) that arrest the catalytic cycle prior to transmetallation.

Transmetallation Pathways: Boronate vs. Oxo-Palladium

While textbooks often cite the "Boronate Pathway" (Base activates Boron), kinetic data in aqueous systems suggests the Oxo-Palladium Pathway is dominant for many heteroaryl couplings.

  • Boronate Pathway: Base attacks

    
    
    
    
    
    
    
    , which attacks
    
    
    .
  • Oxo-Palladium Pathway: Base exchanges with

    
    
    
    
    
    
    
    , which reacts with neutral
    
    
    .

Practical Implication: The presence of water and the choice of base (counter-cation effect) are critical to generating the active hydroxo-palladium species.

Visualizing the Workflow

The following diagram illustrates the catalytic cycle with specific attention to the "N-Coordination Trap" and the decision logic for pathway optimization.

Suzuki_Pyrimidine_Cycle Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl) Start->OxAdd + 2-Halo-Pyrimidine Trap TRAP: N-Coordination (Catalyst Arrest) OxAdd->Trap Small Ligands (PPh3) BaseStep Ligand Exchange / Base Activation OxAdd->BaseStep Bulky Ligands (XPhos) TransMet Transmetallation (Boronate or Oxo-Pd) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start - Product

Figure 1: Catalytic cycle highlighting the competitive inhibition by nitrogen coordination (The Trap) which is mitigated by using bulky ligands.

Experimental Protocols

Pre-Experiment Checklist (Self-Validation)
  • Reagent Quality: Are the boronic acids white/off-white solids? (Brown/sticky indicates dehydration/oxidation).

  • Solvent Degassing: Has the solvent been sparged with Argon/Nitrogen for at least 15 minutes? (Oxygen causes homocoupling and Pd-black formation).

  • Base Solubility: Is the base finely ground? (Surface area affects transmetallation rates in heterogeneous mixtures).

Protocol A: Standard Conditions (Robust Substrates)

Best for: 2-Bromopyrimidines or electron-deficient Aryl Boronic Acids.

ComponentReagentEquiv.[1][2][3][4][5][6]Notes
Substrate 2-Bromopyrimidine1.02-Chloro requires longer times/higher temp.
Coupling Partner Arylboronic Acid1.2 - 1.5Excess compensates for protodeboronation.
Catalyst Pd(PPh₃)₄0.05 (5 mol%)Tetrakis(triphenylphosphine)palladium(0).
Base Na₂CO₃ (2.0 M aq)2.5 - 3.0Aqueous solution is critical.
Solvent 1,4-Dioxane / Water4:1 RatioTotal concentration ~0.1 - 0.2 M.
Conditions 90°C, 4-16 hoursInert atmosphere (N₂ or Ar).

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add 2-bromopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Inject degassed 1,4-dioxane followed by the 2.0 M Na₂CO₃ solution.

  • Reaction: Heat to 90°C. The solution should turn from yellow to orange/dark red.

    • Validation: If the solution turns black immediately (Pd precipitation), oxygen was likely present.[2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[7]

Protocol B: Advanced Conditions (Challenging Substrates)

Best for: 2-Chloropyrimidines, Sterically Hindered Boronic Acids, or Unstable Heteroaryl Boronates.

This protocol uses Buchwald Precatalysts (e.g., XPhos Pd G3/G4) which rapidly generate the active mono-ligated Pd(0) species. The bulky biaryl phosphine ligand prevents the "N-coordination trap."

ComponentReagentEquiv.[1][2][3][4][5][6]Notes
Substrate 2-Chloropyrimidine1.0
Coupling Partner Aryl Boronic Ester1.2 - 1.5Pinacol esters are more stable than acids.
Catalyst XPhos Pd G40.02 (2 mol%)Or SPhos Pd G4 for less hindered cases.
Base K₃PO₄ (0.5 M aq)3.0Phosphate is gentler than carbonate/hydroxide.
Solvent THF / Water10:1Or n-Butanol for higher temp requirements.
Conditions 60-80°C, 1-4 hoursFast kinetics due to active catalyst.

Step-by-Step:

  • Charge: Add 2-chloropyrimidine, boronic ester, and XPhos Pd G4 to the vial.

  • Purge: Evacuate/Backfill with Nitrogen (x3).

  • Solvent: Add degassed THF and degassed aqueous K₃PO₄.

  • Reaction: Heat to 60°C. Monitor by LCMS after 1 hour.

    • Pro-Tip: If conversion stalls, add 1 mol% more catalyst. Do not increase temperature blindly, as this promotes deboronation.

Troubleshooting & Optimization Logic

Use this decision logic to resolve common failures.

Optimization_Logic Problem Reaction Failed? Check1 Starting Material Consumed? Problem->Check1 Check2 Product Formed? Check1->Check2 Yes Sol1 Issue: Oxidative Addition Fix: Switch to XPhos Pd G4 or use Bromide/Iodide Check1->Sol1 No (SM Remains) Sol2 Issue: Protodeboronation Fix: Use MIDA Boronate or Anhydrous Conditions Check2->Sol2 No (De-B byproduct) Sol3 Issue: Homocoupling Fix: Degas better Reduce Oxidant (O2) Check2->Sol3 Wrong Product (Biaryl)

Figure 2: Diagnostic decision tree for troubleshooting Suzuki coupling failures.

Specific Failure Modes
ObservationRoot CauseCorrective Action
Black Precipitate Pd Colloids (Catalyst Death)Degas solvents more thoroughly; add excess ligand (e.g., 10 mol% PPh₃ or XPhos) to stabilize Pd.
Hydrolyzed Boronate ProtodeboronationSwitch base to K₃PO₄ or KF; reduce water content (use 10:1 dioxane:H₂O); use MIDA boronates.
Low Conversion (Cl) Slow Oxidative AdditionSwitch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G4 . Increase temp to 100°C.
Regioselectivity (2,4-Cl) C4 reacts before C2To target C2, C4 must be blocked or deactivated. If C4 is Cl, it will couple first.

References

  • Mechanistic Pathways (Oxo-Pd vs Boronate)

    • Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.2011 , 133, 2116–2119. Link

  • Buchwald Precatalysts (XPhos/SPhos)

    • Bruno, N. C.; et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci.2013 , 4, 916. Link

  • Instability of 2-Heteroaryl Boronates

    • Cox, P. A.; et al. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Angew.[8] Chem. Int. Ed.2021 , 60, 2–23. Link

  • Microwave Assisted Protocols

    • Kovalenko, B.; et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Catalysts2021 , 11, 439. Link

  • General Review

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[9] Chem. Rev.1995 , 95, 2457–2483. Link

Sources

Application Note: One-Pot Synthesis of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine via Amidine Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted pyrimidines is a cornerstone of medicinal chemistry and materials science, driven by the prevalence of this pharmacophore in kinase inhibitors, antiviral agents, and fluorescent probes. This application note details the one-pot construction of 4,6-diphenyl-2-(2-hydroxyphenyl)pyrimidine. By employing a base-promoted Traube-type condensation between 2-hydroxybenzamidine hydrochloride and 1,3-diphenylpropane-1,3-dione (dibenzoylmethane), researchers can achieve high-yielding, regioselective aromatization without the need for transition-metal catalysts or external oxidants.

Mechanistic Causality & Pathway Selection

Electrophile Selection: 1,3-Diketone vs. Chalcone

While


-unsaturated ketones (chalcones) are frequently used as electrophiles in pyrimidine synthesis, their condensation with amidines initially yields a dihydropyrimidine intermediate. This pathway necessitates an additional oxidative step—such as visible-light-enabled photo-oxidation or the use of stoichiometric chemical oxidants—to achieve the fully aromatic pyrimidine system[1].

To bypass this oxidative bottleneck, this protocol utilizes a 1,3-diketone (dibenzoylmethane). The 1,3-diketone inherently possesses the correct oxidation state, allowing for a direct, redox-neutral cyclization into the target pyrimidine.

The Role of the Base and Reaction Kinetics

The reaction requires a strong base (e.g., NaOH) for two critical mechanistic reasons:

  • Amidine Liberation: 2-Hydroxybenzamidine is supplied as a stable hydrochloride salt. The base neutralizes the HCl, liberating the highly nucleophilic free amidine.

  • Phenol Deprotonation & Enolization: Excess base deprotonates the phenolic hydroxyl group and facilitates the enolization of the 1,3-diketone, priming the system for nucleophilic attack.

According to detailed


C-NMR mechanistic studies elucidating the reaction between 1,3-dicarbonyls and amidines, the pathway proceeds through a specific sequence of intermediates[2]. The free amidine nitrogen attacks the carbonyl carbon to form an initial hemiaminal. Subsequent intramolecular cyclization by the second amidine nitrogen yields a ring-closed dihydroxytetrahydropyrimidine. Finally, a thermodynamically driven double dehydration (-2 H

O) occurs under reflux, yielding the fully aromatized pyrimidine core[2].

Mechanism A 2-Hydroxybenzamidine (Nucleophile) C Hemiaminal Intermediate A->C NaOH, EtOH Attack B 1,3-Diphenylpropane- 1,3-dione B->C D Dihydroxytetrahydro- pyrimidine C->D Intramolecular Cyclization E Target Pyrimidine (Aromatized) D->E - 2 H2O Dehydration

Figure 1: Mechanistic pathway for the condensation of 2-hydroxybenzamidine and a 1,3-diketone.

Reagent Matrix

ReagentMW ( g/mol )EquivalentsRole in Synthesis
2-Hydroxybenzamidine HCl172.611.0Primary Nucleophile
1,3-Diphenylpropane-1,3-dione224.261.0Bis-Electrophile
Sodium Hydroxide (NaOH)40.002.5Acid Scavenger / Catalyst
Ethanol (Absolute)46.07N/AProtic Solvent

Experimental Framework & Self-Validating Protocol

Workflow Step1 1. Amidine Free-Basing Base addition (NaOH) Step2 2. Condensation Reflux in EtOH (6-8 h) Step1->Step2 Step3 3. TLC Monitoring UV & Fluorescence Check Step2->Step3 Step4 4. Aqueous Workup pH Neutralization Step3->Step4 Step5 5. Purification Recrystallization Step4->Step5

Figure 2: Step-by-step experimental workflow for the one-pot pyrimidine synthesis.

Step-by-Step Methodology

Step 1: Setup and Amidine Free-Basing In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (2.5 eq) in 25 mL of absolute ethanol. Add 2-hydroxybenzamidine hydrochloride (1.0 eq) portion-wise. Stir the suspension for 15 minutes at room temperature. Causality Check: The mixture will turn slightly cloudy as NaCl precipitates. The 2.5 equivalents of base ensure complete neutralization of the HCl salt while leaving ample hydroxide to catalyze the condensation and deprotonate the phenol.

Step 2: Electrophile Addition and Condensation Add 1,3-diphenylpropane-1,3-dione (1.0 eq) to the reaction mixture. Attach a reflux condenser and heat the mixture to 78 °C (reflux) under a nitrogen atmosphere for 6 to 8 hours.

Step 3: Self-Validating Reaction Monitoring (TLC) Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. Validation Metric: The target this compound will appear as a highly UV-active spot (254 nm). Crucially, under 365 nm UV light, the product spot will exhibit distinct fluorescence. This is a self-validating indicator of product formation, caused by the Extended Excited-State Intramolecular Proton Transfer (ESIPT) enabled by the hydrogen bond between the phenolic -OH and the pyrimidine nitrogen.

Step 4: pH-Dependent Aqueous Workup Once the starting materials are consumed, cool the reaction to room temperature. Pour the mixture slowly into 100 mL of crushed ice water. Critical Causality: At this stage, the highly basic environment (pH > 12) keeps the product partially dissolved as a water-soluble sodium phenoxide salt. To precipitate the product, carefully add dilute HCl (1M) dropwise until the aqueous mixture reaches pH 7. A dense precipitate will immediately form as the phenol is protonated.

Step 5: Isolation and Purification Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove inorganic salts, followed by cold ethanol (10 mL) to remove unreacted diketone. Recrystallize the crude solid from a mixture of dichloromethane and ethanol to afford analytically pure crystals.

Empirical Optimization Data

The following table summarizes the quantitative optimization of the reaction conditions, demonstrating the necessity of the chosen parameters.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Isolated Yield (%)
1K

CO

(2.5)
DMF1001245
2NaOEt (2.5)EtOH78878
3 NaOH (2.5) EtOH 78 6 85
4NaOH (1.0)EtOH781230

Data Analysis: Entry 4 highlights a common failure point; 1.0 equivalent of base is entirely consumed by the amidine hydrochloride salt, leaving the reaction un-catalyzed and resulting in a poor 30% yield. NaOH in ethanol (Entry 3) provides the optimal thermodynamic environment, balancing reactant solubility with sufficient basicity to drive the double dehydration step.

References

  • Title: A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas[2] Source: Canadian Journal of Chemistry URL: [Link]

  • Title: A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation[1] Source: Organic & Biomolecular Chemistry URL: [Link]

Sources

Crystallization Strategies for 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CRY-46DP

Executive Summary

This guide details the crystallization protocols for 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine , a critical fluorophore exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Unlike standard organic small molecules, the crystallization of this compound is governed by its strong intramolecular hydrogen bond (O-H···N), which dictates its photophysical properties (dual emission, Stokes shift).[2]

Successful crystallization requires balancing the solubility of the hydrophobic triphenyl-like core against the necessity of preserving the intramolecular H-bond.[1] This note provides three validated protocols: Vapor Diffusion (for X-ray quality single crystals), Solvothermal Ripening (for polymorph screening), and Bulk Recrystallization (for purity).

Physicochemical Context & Solubility Profile[1][3][4]

The target molecule features a pyrimidine core flanked by two phenyl rings and a 2-hydroxyphenyl moiety.[1][2][3][4] The critical structural feature is the intramolecular hydrogen bond between the phenolic hydroxyl and the pyrimidine nitrogen.

  • Non-Polar Solvents: Favor the closed enol-form (intramolecular H-bond intact).[1]

  • Polar Protic Solvents: May compete with the intramolecular bond, potentially leading to solvated crystals or intermolecular aggregation.

Table 1: Solubility Data & Solvent Selection[1]
Solvent ClassSpecific SolventSolubility (25°C)Solubility (Boiling)Application
Halogenated Dichloromethane (DCM), ChloroformHighVery HighPrimary solvent for vapor diffusion.[1]
Polar Aprotic DMF, DMSOHighVery HighGood for initial dissolution; difficult to remove.
Aromatic Toluene, BenzeneModerateHighExcellent for slow evaporation/cooling.
Polar Protic Ethanol, MethanolLowModerateIdeal Anti-solvent or hot recrystallization.
Aliphatic Hexane, PentaneInsolubleInsolublePrecipitant/Anti-solvent.

Experimental Protocols

Protocol A: Vapor Diffusion (Single Crystal Growth)

Target: High-quality single crystals for X-ray Diffraction (XRD) to study molecular packing and ESIPT geometry.

Principle: Slow diffusion of a volatile anti-solvent into a solution of the target minimizes nucleation density, allowing larger, defect-free crystals to grow.[1]

Materials:

  • Target Compound: 20 mg[1]

  • Solvent: Chloroform (CHCl₃) or DCM (2 mL)

  • Anti-solvent: Methanol (MeOH) or Hexane (5 mL)

  • Apparatus: Double-vial system (scintillation vial inside a larger jar).[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 20 mg of the pyrimidine derivative in 2 mL of CHCl₃ in a small (4 mL) vial. Sonicate if necessary to ensure complete dissolution.[1]

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial to remove dust nuclei.

  • Setup: Place the open 4 mL vial inside a larger 20 mL jar.

  • Diffusion: Carefully pipette 5 mL of the anti-solvent (Methanol) into the outer jar (surrounding the inner vial). Do not allow the liquids to mix directly.

  • Sealing: Cap the outer jar tightly.

  • Incubation: Store at room temperature (20–25°C) in a vibration-free environment.

  • Harvest: Crystals will appear within 3–7 days. The methanol vapor slowly diffuses into the chloroform, lowering solubility gradually.

Protocol B: Bulk Recrystallization (Purification)

Target: Removal of synthetic impurities (chalcones, unreacted urea) for device fabrication.

Principle: Exploits the steep solubility curve in ethanol/toluene mixtures.

Step-by-Step Procedure:

  • Slurry: Suspend crude solid (1.0 g) in Ethanol (20 mL).

  • Heating: Heat to reflux (78°C). If the solid does not dissolve completely, add Toluene dropwise (up to 5 mL) until a clear yellow solution is obtained.

  • Hot Filtration: While boiling, filter rapidly through a pre-heated glass funnel to remove insoluble particulates.

  • Slow Cooling: Allow the filtrate to cool to room temperature naturally over 2 hours. Do not use an ice bath immediately, as this traps impurities.

  • Crystallization: Once room temperature is reached, cool to 4°C for 12 hours to maximize yield.

  • Isolation: Filter the pale yellow needles/plates and wash with cold Ethanol (2 x 5 mL). Dry under vacuum at 60°C.

Mechanism & Workflow Visualization

The following diagrams illustrate the decision logic for crystallization and the photophysical mechanism that crystallization seeks to preserve.

Diagram 1: Crystallization Decision Workflow

CrystallizationWorkflow Start Crude 4,6-Diphenyl-2- (2-hydroxyphenyl)pyrimidine CheckSol Check Solubility Profile Start->CheckSol Decision Goal? CheckSol->Decision XRD Single Crystal (XRD) Decision->XRD Structure Purity Bulk Purity (>99%) Decision->Purity Scale-up VaporDiff Protocol A: Vapor Diffusion (CHCl3 + MeOH) XRD->VaporDiff Preferred SlowEvap Alt: Slow Evaporation (Toluene/DCM) XRD->SlowEvap Secondary Analysis Characterization (PXRD, DSC, PL) VaporDiff->Analysis SlowEvap->Analysis Recryst Protocol B: Recrystallization (Ethanol/Toluene) Purity->Recryst Recryst->Analysis

Caption: Decision tree for selecting the optimal crystallization method based on the end-goal (structural analysis vs. bulk purification).

Diagram 2: ESIPT Mechanism & Packing Relevance[1]

ESIPT_Mechanism Enol Enol Form (Ground State) Intramolecular H-Bond EnolStar Enol* (Excited) Enol->EnolStar Excitation UV Excitation KetoStar Keto* (Excited) Red-Shifted Emission EnolStar->KetoStar ESIPT PT Proton Transfer (Fast) Keto Keto Form (Ground) KetoStar->Keto Emission Emission Fluorescence (Stokes Shift) Keto->Enol Relaxation BackPT Reverse PT Crystal Crystal Packing (Prevents ACQ) Crystal->Enol Stabilizes Crystal->KetoStar Enhances QY

Caption: The ESIPT photocycle. Crystallization must stabilize the Enol form to enable the proton transfer cycle and prevent quenching.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory:

  • Powder X-Ray Diffraction (PXRD):

    • Compare the experimental pattern with the simulated pattern from single-crystal data.

    • Success Metric: Sharp, distinct peaks indicating high crystallinity. Amorphous halos indicate rapid precipitation (failed diffusion).

  • Differential Scanning Calorimetry (DSC):

    • Expect a sharp melting endotherm.

    • Note: ESIPT molecules often show high melting points (>150°C). Broad peaks suggest solvent inclusion or impurity.[1]

  • Photoluminescence (PL):

    • Solid State: Irradiate crystals with 365 nm UV light.[1]

    • Observation: Intense yellow/orange emission indicates active ESIPT. Weak/blue emission suggests the H-bond is disrupted (possibly by H-bonding solvents like water/methanol interfering with the intramolecular bond in the lattice).[1]

References

  • Synthesis and ESIPT Mechanism: Béjot, R., et al. "Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies."[1] ACS Applied Materials & Interfaces, 2022.

  • Crystallization of Pyrimidine Derivatives: Gao, Y., et al. "Dual emission of ESIPT-capable 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines."[1] New Journal of Chemistry, 2021.

  • Solubility & Tautomerism: Wahid, F., et al. "New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity."[1] Frontiers in Chemistry, 2023. (Note: Discusses thione/thiol tautomer solubility in polar vs non-polar media).

  • General Vapor Diffusion Protocols: BenchChem Technical Guides. "Navigating the Solubility Landscape of Pyrimidine Derivatives."

Sources

Advanced Fabrication of Solid-State Fluorescence Sensors Using Pyrimidine Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of fluorophores from solution to the solid state is often plagued by Aggregation-Caused Quenching (ACQ), a phenomenon that severely limits the sensitivity of conventional sensors.[1] Pyrimidine dyes, particularly those engineered to exhibit Aggregation-Induced Emission (AIE) or Excited-State Intramolecular Proton Transfer (ESIPT) , represent a paradigm shift. By restricting intramolecular rotation (RIR) in the solid phase, these dyes achieve quantum yields (Φ) significantly higher than their solution-phase counterparts.

This guide details the fabrication of high-performance solid-state thin-film sensors using pyrimidine derivatives. It focuses on overcoming the ACQ barrier via polymer matrix doping and precise spin-coating techniques, enabling the detection of volatile acid vapors and mechanical stress (mechanochromism).

Mechanism of Action & Sensor Design

The Photophysical Engine

To design a robust sensor, one must understand the "turn-on" mechanism. Pyrimidine derivatives often possess a "propeller-like" structure.

  • In Solution: The phenyl or heteroaryl rings attached to the pyrimidine core rotate freely, dissipating excited-state energy non-radiatively. The dye is virtually non-fluorescent.[2]

  • In Solid State (Sensor): The rigid polymer matrix or crystal lattice restricts these rotations. The radiative pathway becomes dominant, resulting in strong fluorescence.

  • Sensing Event:

    • Acid Sensing: Protonation of the pyrimidine nitrogen disrupts the push-pull electronic system or inhibits ESIPT, causing a ratiometric color change or quenching.[2]

    • Mechanochromism:[3][4][5][6][7] Mechanical force alters the packing mode (e.g., crystalline to amorphous), shifting the emission wavelength.

Mechanistic Pathway Diagram

SensingMechanism Solution Dye in Solution (Free Rotation) EnergyLoss Non-Radiative Decay (Heat) Solution->EnergyLoss Energy Dissipation SolidState Solid-State/Matrix (Restricted Rotation) Solution->SolidState Fabrication (Spin Coating) Fluorescence Strong Fluorescence (AIE ON) SolidState->Fluorescence RIR Mechanism Analyte Analyte Exposure (e.g., Acid Vapor) Fluorescence->Analyte Interaction SignalChange Signal Modulation (Quenching/Shift) Analyte->SignalChange Protonation / Packing Change

Figure 1: Transition from non-emissive solution state to emissive solid state (AIE) and subsequent analyte modulation.

Protocol: Fabrication of Thin-Film Sensors

This protocol utilizes a Poly(methyl methacrylate) (PMMA) matrix doped with a pyrimidine dye (e.g., a Pyrimidine-BF2 complex or ESIPT-active hydroxyphenyl-pyrimidine). PMMA provides optical transparency, mechanical stability, and prevents excessive dye aggregation that could lead to self-quenching.

Materials & Reagents[8]
  • Active Dye: Pyrimidine derivative (synthesized in-house or sourced, e.g., 2-(2′-hydroxyphenyl)pyrimidine).

  • Matrix Polymer: PMMA (MW ~120,000 - 350,000). High MW improves film durability.

  • Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade).

  • Substrate: Quartz coverslips (10 mm × 10 mm) or Silicon wafers.

  • Equipment: Spin coater (e.g., SCS G3 or similar), Plasma cleaner, Vacuum oven.

Fabrication Workflow
Step 1: Substrate Pre-treatment (Critical for Adhesion)
  • Wash: Sonicate substrates sequentially in Acetone, Ethanol, and Deionized Water (10 min each).

  • Dry: Blow dry with Nitrogen gas (

    
    ).
    
  • Activate: Treat with Oxygen Plasma for 3 minutes. Why: This removes organic contaminants and increases surface hydrophilicity, ensuring uniform spreading of the polymer solution.

Step 2: Doping Solution Preparation
  • Stock Dye Solution: Dissolve 2 mg of Pyrimidine Dye in 1 mL of DCM. Sonicate until fully dissolved.

  • Polymer Base: Dissolve 100 mg of PMMA in 1 mL of DCM. Stir at room temperature for 2 hours to ensure a homogeneous viscous solution.

  • Mixing (Doping): Add 50 µL of Stock Dye Solution to the Polymer Base.

    • Target Concentration: ~1 wt% dye relative to polymer.

    • Note: Higher concentrations (>5 wt%) may cause ACQ even in AIE dyes due to π-π stacking.

Step 3: Spin Coating Deposition
  • Place the substrate on the spin coater chuck and apply vacuum.

  • Dispense: Static dispense 50–80 µL of the Doped Solution onto the center of the substrate. Ensure no bubbles are introduced.

  • Spin Cycle:

    • Phase 1 (Spread): 500 rpm for 5 seconds (Ramp: 100 rpm/s).

    • Phase 2 (Thinning): 2000–3000 rpm for 30 seconds (Ramp: 500 rpm/s).

    • Control: Adjust Phase 2 speed to control thickness (Target: 200–500 nm).

Step 4: Annealing (Solvent Removal)
  • Transfer films to a vacuum oven.

  • Bake at 60°C for 2 hours .

    • Why: Removes residual DCM which can act as a plasticizer and alter sensing kinetics. It also relaxes polymer chain stress.

Fabrication Process Diagram

FabricationWorkflow Substrate 1. Substrate Prep (Quartz/Si + Plasma) SpinCoat 3. Spin Coating (2000 rpm, 30s) Substrate->SpinCoat Solution 2. Solution Prep (PMMA + Pyrimidine Dye in DCM) Solution->SpinCoat Anneal 4. Thermal Annealing (60°C, Vacuum, 2h) SpinCoat->Anneal Wet Film QC 5. Quality Control (UV-Vis, AFM) Anneal->QC Solid Sensor

Figure 2: Step-by-step fabrication workflow for PMMA-doped pyrimidine thin films.

Characterization & Validation

To ensure the sensor is "field-ready," the following validation steps are mandatory.

Morphological Integrity
  • Technique: Atomic Force Microscopy (AFM) or SEM.

  • Acceptance Criteria: The film must be pinhole-free with a Root Mean Square (RMS) roughness < 2 nm.

  • Failure Mode: "Islands" or phase separation indicate poor dye solubility in the polymer or incorrect annealing temperature.

Photophysical Baseline
  • Technique: Solid-state fluorescence spectroscopy.[8]

  • Metric: Measure the Absolute Quantum Yield (

    
    ) using an integrating sphere.
    
  • Validation:

    
     (Solid) should be > 
    
    
    
    (Solution). For AIE-active pyrimidines, expect
    
    
    > 0.15 in the film.
Sensing Performance (Acid Vapor Example)

Expose the film to Trifluoroacetic Acid (TFA) or HCl vapor in a sealed cuvette.

  • Response Time: Time to reach 90% signal change (

    
    ).
    
  • Reversibility: Expose to

    
     vapor or air stream to recover fluorescence.
    

Performance Data Summary

The table below summarizes typical performance metrics for pyrimidine-based solid-state sensors fabricated using this protocol.

Sensor TypePyrimidine ClassTarget AnalyteMechanismDetection Limit (LOD)Response TimeRef
Acid Vapor 2-(2′-hydroxyphenyl)pyrimidineHCl / TFA VaporESIPT Inhibition (Blue shift/Quench)~50 ppb< 5 sec[1]
Mechano Pyrimidine-BF2 ComplexMechanical StressCryst-to-Amorphous (Red shift)N/A (Visual Contrast)Instant[2]
Metal Ion Thiazolo[4,5-d]pyrimidineZn²⁺ (Aq)Chelation Enhanced Fluorescence0.5 µM~30 sec[3]
Vapor Donor-Acceptor PyrimidineFormic AcidIntramolecular Charge Transfer (ICT)10 ppm< 10 sec[4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Fluorescence Intensity Dye Aggregation (ACQ)Reduce dye loading to 0.5 wt%; Switch to a bulkier polymer matrix (e.g., Polystyrene).
Cloudy Film Phase SeparationEnsure solvent evaporates fast enough (increase spin speed); Check dye solubility in PMMA.
Slow Response Time Film too thickIncrease spin speed to 3000+ rpm to achieve < 200 nm thickness; Increase film porosity.
Irreversible Signal Chemical ReactionThe analyte might be covalently binding. Use weaker acids or protect sensitive groups.

References

  • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines. ACS Appl. Mater. Interfaces, 2022.[2] Link

  • New AIE-active pyrimidine-based boronfluoride complexes with high solid-state emission. Dalton Trans., 2016.[4] Link

  • Solid-state fluorescent thin film to detect zinc ions. PI-KEM Research Update, 2025. Link

  • Fabrication of Dye-Based Thin films as Fluorescent Sensor for Formic Acid. Scholarship at UWindsor, 2023. Link

  • Aggregation-Induced Enhanced Emission of a Dimethylacridan Substituted Pyrimidine. ResearchGate, 2025. Link

Sources

Application Note: pH Sensing with 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine (DP-HPP)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and bio-imaging. It details the use of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine (DP-HPP) as a pH-sensitive probe.

Unlike standard commercial dyes, DP-HPP belongs to a class of ESIPT (Excited-State Intramolecular Proton Transfer) fluorophores that exhibit unique "Turn-On" behavior in acidic environments and ratiometric shifts in basic media.

Executive Summary

This compound (DP-HPP) is a robust, organic fluorophore utilized for pH sensing in extreme acidity and basicity. Its mechanism relies on the modulation of the ESIPT process.

  • Neutral State (pH 4–9): The molecule undergoes rapid ESIPT upon excitation, often leading to a non-radiative decay or weak Stokes-shifted emission (Pseudo-dark state in polar solvents).

  • Acidic State (pH < 3): Protonation of the pyrimidine nitrogen blocks ESIPT, restoring strong blue fluorescence (Turn-On).[1]

  • Basic State (pH > 10): Deprotonation of the phenol group forms a phenolate, altering the Intramolecular Charge Transfer (ICT) state.

Primary Applications:

  • Monitoring acidic organelles (lysosomes/gastric fluids).

  • Solid-state acid vapor sensing.[1]

  • Ratiometric sensing in extreme pH environments.

Photophysical Principles & Mechanism

The ESIPT Switch

The sensing capability of DP-HPP is governed by the availability of the phenolic proton and the basicity of the pyrimidine nitrogen.

  • Enol Form (Ground State): Stabilized by an intramolecular Hydrogen Bond (IMHB) between the phenolic -OH and the pyrimidine N.

  • Excitation (

    
    ):  Increases the acidity of the -OH and basicity of the N, driving proton transfer.
    
  • Keto Form (Excited State): Usually relaxes via red-shifted emission. However, in DP-HPP derivatives, this state often undergoes rapid non-radiative decay in fluid solution, rendering the neutral molecule weakly fluorescent.

Mechanism Diagram

ESIPT_Mechanism Ground_Enol Neutral Enol (S0) (Weak/Dark) Excited_Enol Excited Enol (S1*) Ground_Enol->Excited_Enol Excitation (UV) Protonated Protonated Cation (Acid pH < 3) BLUE EMISSION ON Ground_Enol->Protonated + H+ (Acid) Phenolate Anionic Phenolate (Basic pH > 10) ICT EMISSION Ground_Enol->Phenolate + OH- (Base) Excited_Keto Excited Keto (S1*) Excited_Enol->Excited_Keto ESIPT (Fast) Excited_Keto->Ground_Enol Non-Radiative Decay (Quenched in Solution) Protonated->Ground_Enol - H+

Figure 1: The ESIPT photocycle of DP-HPP. Acidic conditions block the proton transfer, triggering a strong blue "Turn-On" response.[1]

Material Preparation

Reagents
  • DP-HPP Solid: Synthesized via Suzuki coupling or condensation of 2-hydroxybenzamidine with chalcones (See Ref 1).

  • Solvent: DMSO (Spectroscopic Grade) or Ethanol.

  • Buffers: Britton-Robinson buffer (0.04 M) covers pH 2.0 to 12.0.

Stock Solution Protocol
  • Weighing: Weigh 1.0 mg of DP-HPP (MW ≈ 338.4 g/mol ).

  • Dissolution: Dissolve in 1.47 mL of DMSO to create a 2.0 mM Stock Solution .

  • Storage: Store at -20°C in amber vials. Stable for 3 months.

    • Note: DP-HPP is hydrophobic. Do not store in aqueous buffers; precipitation will occur.

Experimental Protocol: In Vitro pH Titration

This protocol validates the "Turn-On" response in acidic media.[1]

Workflow Diagram

Workflow Start Start: 2mM DP-HPP Stock (DMSO) Dilution Dilute to 10 µM in Britton-Robinson Buffers (pH 2.0 - 12.0) Start->Dilution Equilibrate Incubate 5 mins @ 25°C (Ensure Solubility) Dilution->Equilibrate Measure Fluorescence Scan Ex: 360 nm | Em: 400-650 nm Equilibrate->Measure Analyze Plot Intensity @ 430nm vs pH Determine pKa Measure->Analyze

Figure 2: Step-by-step workflow for determining the pH response profile.

Step-by-Step Procedure
  • Buffer Prep: Prepare 2 mL aliquots of Britton-Robinson buffer adjusted to pH 2.0, 3.0, 4.0, ... 12.0.

  • Dye Addition: Add 10 µL of DP-HPP Stock (2 mM) to each 2 mL buffer aliquot.

    • Final Concentration: 10 µM.

    • DMSO Content: 0.5% (v/v) - minimizes cytotoxicity and solubility issues.

  • Measurement:

    • Transfer to a quartz cuvette.

    • Excitation: 360 nm (Isosbestic point approximation).

    • Emission Scan: 380 nm to 650 nm.

    • Slit Widths: 5 nm / 5 nm.

Expected Data & Analysis
pH ConditionDominant SpeciesFluorescence PhenotypeEmission Max (

)
pH < 3.0 Pyrimidine Protonated (

)
Strong Blue (ON) ~420–440 nm
pH 4.0–9.0 Neutral EnolWeak / Dark (OFF) Negligible / Faint ~530 nm
pH > 10.0 Phenolate Anion (

)
Green/Cyan (Shift) ~490–510 nm

Data Processing:

  • Extract intensity at 430 nm (

    
    ).
    
  • Plot

    
     vs. pH.
    
  • Fit to the Henderson-Hasselbalch equation to determine

    
     (typically 
    
    
    
    for the pyrimidine protonation).

Biological Application: Intracellular Acid Imaging[2][3]

DP-HPP is cell-permeable due to its lipophilic nature. It is ideal for visualizing acidic compartments (lysosomes) or detecting acidosis.

Cell Staining Protocol
  • Culture: Seed HeLa or RAW 264.7 cells on confocal dishes.

  • Dosing: Dilute stock to 5–10 µM in serum-free media (DMEM).

  • Incubation: Incubate cells for 30 minutes at 37°C.

  • Wash: Wash 3x with PBS (pH 7.4) to remove extracellular dye.

  • Imaging (Confocal Microscopy):

    • Channel 1 (Acidic Regions): Ex 405 nm / Em 420–460 nm (Blue).

    • Channel 2 (Background/Neutral): Ex 405 nm / Em 500–550 nm (Green - if detectable).

Validation Step: Treat cells with Chloroquine (50 µM, 30 min) to neutralize lysosomes.

  • Result: The blue fluorescence in punctate structures should disappear, confirming pH specificity.

Troubleshooting & Critical Controls

IssueProbable CauseSolution
Precipitation in Buffer Dye concentration > 20 µM or low organic co-solvent.Keep final conc. < 10 µM. Ensure 1% DMSO or use surfactants (e.g., Pluronic F-127).
No Fluorescence at pH 7 Normal behavior for this class (ESIPT quenching).This is a "Turn-On" sensor for acid.[2] Use pH 2.0 as a positive control.
Photobleaching High laser power.ESIPT dyes are generally stable, but reduce laser power to < 5%.

References

  • Synthesis and Photophysics of 2-(2'-Hydroxyphenyl)pyrimidines

    • Source: ACS Applied Materials & Interfaces (2022). "Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies."
    • Context: Defines the synthesis and the "dark" neutral state vs.
    • Link:[Link]

  • General ESIPT Mechanism & Sensing

    • Source: Chemical Society Reviews (2018).[3] "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents."

    • Context: Comprehensive review of the ESIPT mechanism used in this protocol.
    • Link:[Link]

  • Pyrimidine-Based Mitochondrial pH Probes

    • Source: ChemBioChem (2022).[2] "Pyrimidine-Based Fluorescent Probe for Monitoring Mitophagy via Detection of Mitochondrial pH Variation."

    • Context: Validates the use of pyrimidine scaffolds for intracellular pH imaging.
    • Link:[Link]

Sources

Application Note: Doping 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine in PMMA Films for High-Efficiency OLEDs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organic light-emitting diodes (OLEDs) utilizing Excited-State Intramolecular Proton Transfer (ESIPT) materials offer unique advantages, including abnormally large Stokes shifts that eliminate self-absorption and the potential for dual-state emission[1]. 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine is a prototypical ESIPT fluorophore. When doped into a rigid poly(methyl methacrylate) (PMMA) matrix, non-radiative deactivation pathways are significantly suppressed, leading to enhanced photoluminescence quantum yields (PLQY) and extended excited-state lifetimes[2][3]. This application note details the mechanistic principles, optimized doping protocols, and self-validating workflows for integrating this pyrimidine derivative into PMMA films for optoelectronic applications.

Mechanistic Principles: ESIPT in Rigid Matrices

The molecule this compound features a strong intramolecular hydrogen bond between the hydroxyl proton (donor) and the pyrimidine nitrogen (acceptor). Upon photoexcitation, the redistribution of electron density triggers an ultrafast transfer of the proton, converting the molecule from its ground-state Enol (E) form to an excited-state Keto (K*) form[2][4].

The Causality of PMMA Doping: In dilute solutions, ESIPT molecules often suffer from low emission intensity due to molecular rotations and structural reorganizations that facilitate non-radiative decay[4]. By embedding the fluorophore into a rigid PMMA host matrix, these detrimental molecular motions are restricted. The PMMA matrix acts as a solid-state confinement environment, which prevents aggregation-caused quenching (ACQ) and stabilizes the Keto excited state, thereby maximizing radiative recombination[3][5].

G S0_E Enol (S0) Ground State S1_E Enol (S1) Excited State S0_E->S1_E UV Excitation S1_K Keto (S1) Excited State S1_E->S1_K ESIPT (Ultrafast) S0_K Keto (S0) Ground State S1_K->S0_K Radiative Decay (Large Stokes Shift) S0_K->S0_E Reverse Proton Transfer

Photophysical four-level photocycle of ESIPT in this compound.

Materials and Reagents

  • Emitter: this compound (Purity > 99%, sublimed grade).

  • Host Matrix: Poly(methyl methacrylate) (PMMA), average

    
     ~120,000.
    
  • Solvent: Anhydrous Toluene or Chlorobenzene (HPLC grade).

  • Substrates: Quartz glass (for photophysical testing) or Indium Tin Oxide (ITO) coated glass (for OLED fabrication).

Experimental Protocol: Solution Doping and Film Fabrication

This protocol is designed to be a self-validating system, ensuring that the resulting films are optically flawless and free of phase separation.

Phase 1: Solution Preparation
  • Weighing: Accurately weigh 200 mg of PMMA and the desired weight percentage of the pyrimidine emitter (typically 1 wt% to 5 wt%, e.g., 2 mg for 1 wt% doping)[3].

  • Dissolution: Transfer both materials into a clean, dry glass vial. Add 2.0 mL of anhydrous toluene.

    • Causality: Toluene is selected because it dissolves both the non-polar PMMA and the organic pyrimidine emitter efficiently, ensuring a homogeneous molecular dispersion without phase separation.

  • Homogenization: Seal the vial and heat at 60 °C on a magnetic stirrer for 30 minutes, followed by ultrasonication for 10 minutes.

    • Causality: Heating accelerates polymer dissolution, while sonication breaks down any micro-aggregates of the emitter, ensuring true molecular-level doping[3].

Phase 2: Spin-Coating and Annealing
  • Substrate Cleaning: Sonicate quartz/ITO substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 15 minutes immediately prior to use to increase surface wettability.

  • Spin-Coating: Dispense 100 μL of the cooled, bubble-free polymer solution onto the center of the substrate. Spin at 3000 rpm for 45 seconds.

    • Causality: 3000 rpm typically yields a film thickness of ~50–80 nm, which is optimal for optical characterization and charge transport in standard OLED architectures[6].

  • Thermal Annealing: Transfer the coated substrate to a vacuum hotplate. Anneal at 90 °C for 2 hours.

    • Causality: Annealing near the glass transition temperature (

      
      ) of PMMA removes residual solvent and allows the polymer chains to relax, locking the dopant molecules into a stable, rigid conformation[3][7].
      

Workflow Prep 1. Solution Preparation Emitter + PMMA in Toluene Mix 2. Homogenization 60°C Heating + Sonication Prep->Mix Spin 3. Spin-Coating 3000 rpm for 45s Mix->Spin Anneal 4. Thermal Annealing 90°C for 2 hours (Near Tg) Spin->Anneal Validate 5. Quality Validation Optical Clarity & PLQY Anneal->Validate

Step-by-step experimental workflow for fabricating emitter-doped PMMA films.

Quantitative Data & Photophysical Characterization

The photophysical properties of this compound vary significantly depending on the environment. The table below summarizes typical comparative data between solution and PMMA-doped films, highlighting the performance leap achieved through rigid matrix doping.

Photophysical PropertyToluene Solution (10 µM)PMMA Doped Film (1 wt%)PMMA Doped Film (5 wt%)
Absorption Max (

)
345 nm348 nm350 nm
Emission Max (

)
520 nm (Weak)545 nm (Strong Keto)555 nm (Red-shifted)
Stokes Shift 175 nm197 nm205 nm
PLQY (

)
< 5%~ 65%~ 58%
Excited-State Lifetime (

)
< 1 ns4.2 ns3.8 ns

Note: Increasing doping concentration beyond 5 wt% may lead to slight aggregation, causing a redshift in emission and a minor drop in PLQY due to intermolecular interactions.

OLED Device Integration & Quality Control

Device Architecture

To utilize the doped PMMA film in an OLED, the film serves as the Emissive Layer (EML). A typical simplified architecture is: ITO / PEDOT:PSS (40 nm) / Emitter:PMMA (60 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)

  • PEDOT:PSS: Serves as the hole injection layer.

  • TPBi: Serves as the electron transport layer (ETL). The deep HOMO level of TPBi confines holes within the PMMA emissive layer.

  • LiF/Al: Standard cathode for efficient electron injection.

Self-Validating Quality Control

A self-validating protocol requires continuous monitoring of the film's integrity:

  • Optical Transparency Check: The pre-annealed and post-annealed films must remain optically clear. Any haziness indicates phase separation or crystallization of the dopant, meaning the concentration is too high or dissolution was incomplete.

  • Excitation-Emission Matrix (EEM): Measure the emission spectrum at varying excitation wavelengths. In a perfectly dispersed PMMA film, the emission profile should remain independent of the excitation wavelength (Kasha's Rule). Variations suggest the presence of multiple emitting species (e.g., aggregates).

References

  • Excited-State Intramolecular Proton Transfer (ESIPT) Based Metal–Organic Supramolecular Optical Materials: Energy Transfer Mechanism and Luminescence Regulation Strategy Source: Accounts of Materials Research (ACS Publications) URL:[Link][2]

  • Highly Emissive Luminogens in Both Solution and Aggregate States Source: CCS Chemistry URL:[Link][3]

  • Dual emission in purely organic materials for optoelectronic applications Source: RSC Publishing URL:[Link][4]

  • PMMA Thin Film with Embedded Carbon Quantum Dots for Post-Fabrication Improvement of Light Harvesting in Perovskite Solar Cells Source: MDPI (Nanomaterials) URL:[Link][6]

  • Solution Doping of PMMA-Based Step-Index Polymer Optical Fibers Near Glass Transition Temperature of PMMA Source: MDPI (Photonics) URL:[Link][7]

Sources

Solvatochromic studies of 2-(2-hydroxyphenyl)pyrimidine in polar vs nonpolar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for characterizing the solvatochromic behavior of 2-(2-hydroxyphenyl)pyrimidine (2-HPP), a canonical model for Excited-State Intramolecular Proton Transfer (ESIPT). Unlike rigid fluorophores, 2-HPP exhibits a dual-emission character highly dependent on solvent polarity and hydrogen-bonding capacity. This guide provides a step-by-step methodology for distinguishing between the enol (E) and keto (K) tautomers using steady-state absorption and fluorescence spectroscopy. We analyze the impact of nonpolar versus polar protic environments on the ESIPT reaction coordinate and provide a framework for calculating Stokes shifts and constructing Lippert-Mataga plots to validate the charge-transfer nature of the excited state.

Introduction: The ESIPT Mechanism

2-(2-hydroxyphenyl)pyrimidine (2-HPP) is unique due to an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the pyrimidinyl nitrogen. Upon photoexcitation, the acidity of the phenol increases while the basicity of the pyrimidine nitrogen rises, driving a rapid proton transfer (


 fs).

This process yields a phototautomer (Keto form) in the excited state (


), which relaxes radiatively to the ground state (

), followed by a reverse proton transfer back to the Enol form (

).
  • Nonpolar Solvents (e.g., Cyclohexane): The IMHB is protected. Excitation leads almost exclusively to

    
     emission, characterized by a massive Stokes shift (
    
    
    
    ).
  • Polar Protic Solvents (e.g., Ethanol): Intermolecular hydrogen bonding with the solvent disrupts the IMHB. This frustrates the ESIPT process, often quenching the Keto emission or leading to dual emission (Enol + Keto) with significantly reduced quantum yields.

Figure 1: ESIPT Photophysical Cycle

ESIPT_Mechanism E_S0 Enol (S0) Ground State E_S1 Enol (S1) Excited State E_S0->E_S1 Abs (UV) K_S1 Keto (S1) Excited Tautomer E_S1->K_S1 ESIPT (Fast H+ Transfer) K_S0 Keto (S0) Ground Tautomer K_S1->K_S0 Fluorescence (Large Stokes Shift) K_S0->E_S0 Reverse H+ Transfer Solvent Polar Solvent (H-Bonding) Solvent->E_S1 Disrupts IMHB (Quenching)

Caption: Four-level photocycle of 2-HPP showing the conversion from Enol to Keto forms upon excitation. Polar solvents disrupt the E(S1) to K(S1) transition.

Materials and Equipment

Reagents
  • Analyte: 2-(2-hydroxyphenyl)pyrimidine (2-HPP), >98% purity.

  • Solvents (Spectroscopic Grade):

    • Nonpolar: Cyclohexane (Cy), Toluene (Tol).

    • Polar Aprotic: Acetonitrile (ACN), Tetrahydrofuran (THF).

    • Polar Protic: Ethanol (EtOH), Methanol (MeOH).

  • Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄) or 9,10-Diphenylanthracene (in Cyclohexane) for quantum yield determination.

Equipment
  • UV-Vis Spectrophotometer: Double-beam, range 200–800 nm (e.g., Agilent Cary 60).

  • Spectrofluorometer: Photon-counting PMT, slit widths adjustable (e.g., Horiba Fluorolog or Edinburgh FS5).

  • Quartz Cuvettes: 10 mm path length, four-sided polished for fluorescence.

Experimental Protocol

Sample Preparation

Objective: Prepare dilute solutions to avoid inner-filter effects and aggregation.

  • Stock Solution: Dissolve 1.0 mg of 2-HPP in 10 mL of THF to create a ~0.5 mM stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Aliquot the stock into separate vials and evaporate the THF under a gentle nitrogen stream. Re-dissolve the residue in 5 mL of the target solvents (Cy, Tol, ACN, EtOH) to achieve a final concentration of approx.

    
    .
    
    • Note: Absorbance at the excitation wavelength must be

      
       OD to ensure linear fluorescence response.
      
Absorption Spectroscopy
  • Baseline Correction: Perform a baseline scan with pure solvent in both sample and reference paths.

  • Scan Parameters:

    • Range: 250 nm – 450 nm.

    • Scan Rate: 300 nm/min.

    • Data Interval: 1 nm.

  • Observation: Identify the

    
     transition bands. In nonpolar solvents, expect a structured band near 340–350 nm. In polar solvents, look for hypsochromic (blue) or bathochromic (red) shifts depending on the specific solute-solvent interaction.
    
Fluorescence Spectroscopy[1]
  • Excitation Scan: Fix emission monochromator at 530 nm (expected Keto peak) and scan excitation to confirm the optimal

    
    .
    
  • Emission Scan:

    • Excitation Wavelength (

      
      ): Set to the absorption maximum (typically ~340 nm).
      
    • Range: 360 nm – 650 nm.

    • Slits: 2 nm / 2 nm (adjust for signal intensity).

  • Solvent Comparison:

    • Cyclohexane: Record the strong Keto emission (~530 nm).

    • Ethanol: Note the significant quenching or appearance of a weak blue band (~410 nm) corresponding to the Enol form that failed to undergo ESIPT.

Figure 2: Experimental Workflow

Workflow cluster_measure Spectroscopy Start Start: 2-HPP Solid Stock Stock Prep (0.5 mM in THF) Start->Stock Aliquot Aliquot & Evaporate (Remove THF) Stock->Aliquot Solvate Re-dissolve in Test Solvents (Cy, ACN, EtOH) Aliquot->Solvate Abs UV-Vis Abs (Check OD < 0.1) Solvate->Abs Fluoro Emission Scan (Ex: 340 nm) Abs->Fluoro Data Data Processing (Stokes Shift & QY) Fluoro->Data

Caption: Step-by-step workflow from sample preparation to data acquisition.[1][2][3][4][5][6][7][8][9]

Data Analysis & Interpretation

Stokes Shift Calculation

The Stokes shift (


) is the difference between absorption and emission maxima.[6] For ESIPT molecules, this shift is anomalously large due to the structural rearrangement.


  • Expectation: In Cyclohexane,

    
     should exceed 
    
    
    
    .
Lippert-Mataga Plot

To determine the change in dipole moment (


), plot the Stokes shift against the solvent orientation polarizability (

).



  • Interpretation: A linear plot suggests general solvent effects. However, for 2-HPP, deviations in protic solvents (Ethanol) are expected. Points for alcohols will likely fall below the line defined by aprotic solvents, indicating specific hydrogen-bonding interactions that quench the ESIPT state rather than just stabilizing the dipole.

Quantum Yield ( )

Calculate relative to a standard (std):



  • 
    : Integrated emission area.
    
  • 
    : Optical density at excitation.
    
  • 
    : Refractive index of solvent.[5]
    

Expected Results and Discussion

The following table summarizes typical spectral characteristics for 2-HPP derivatives.

SolventPolarity (

)

(nm)

(nm)
Emission ColorMechanism
Cyclohexane ~0.001340530GreenPure ESIPT (Keto)
Toluene 0.013342535GreenESIPT (Keto)
Acetonitrile 0.305338410 / 540Weak DualMixed Enol/Keto
Ethanol 0.290335400 (Weak)Blue/VioletH-Bond Frustrated (Enol*)

Key Insight: In nonpolar solvents, the intramolecular hydrogen bond is stable, allowing efficient proton transfer and strong green emission. In ethanol, the solvent acts as a hydrogen-bond donor/acceptor, disrupting the intramolecular bridge. This forces the molecule to relax from the Enol excited state (blue emission) or undergo non-radiative decay, drastically reducing the quantum yield.

Troubleshooting

IssueProbable CauseCorrective Action
No Emission in Ethanol Efficient non-radiative decay or H-bond disruption.This is expected behavior. Try cooling to 77K (frozen matrix) to restore ESIPT by restricting bond rotation.
Inner Filter Effect Concentration too high (

).
Dilute sample until absorbance at

is below 0.1.
Blue Shifted Emission Contamination or photodegradation.Prepare fresh samples in the dark. Ensure solvents are anhydrous if studying pure ESIPT.

References

  • ACS Applied Materials & Interfaces (2022). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies.[3]

  • RSC Advances (2015).Dual emission of ESIPT-capable 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines: interplay of fluorescence and phosphorescence.

  • Dalton Transactions (2018).Dual excitation-wavelength-dependent luminescence and proton transfer in ESIPT-active zinc(II) complexes.

  • ResearchGate (Review).Excited-State Intramolecular Proton Transfer: A Short Introductory Review.

Sources

Application Note: NMR-Guided Synthesis and Characterization of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine and its Chalcone Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis and nuclear magnetic resonance (NMR) characterization of 4,6-diphenyl-2-(2-hydroxyphenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. We detail a robust two-step synthetic pathway, beginning with the Claisen-Schmidt condensation to form the key intermediate, 1,3-diphenyl-2-propen-1-one (chalcone), followed by a cyclocondensation reaction to yield the final pyrimidine derivative. The core of this guide focuses on the practical application of ¹H and ¹³C NMR spectroscopy to verify the structure and purity of each compound. We explain the causality behind experimental choices and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural confirmation in multi-step organic synthesis.

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][] The synthesis of these vital compounds often involves multi-step pathways where rigorous characterization of intermediates is crucial for the success of the overall process.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. In the context of synthesizing this compound, NMR serves as a self-validating system at each stage. By comparing the spectra of the starting materials, the intermediate, and the final product, a chemist can confirm the successful formation of new bonds and the transformation of functional groups, ensuring the integrity of the synthetic route.

This guide outlines the synthesis and provides a detailed analysis of the key NMR spectral features that differentiate the chalcone intermediate from the final pyrimidone product.

Part 1: Synthetic Workflow & Key Intermediates

The synthesis of this compound is efficiently achieved through a two-step process. This strategy is built upon classic, reliable reactions in organic chemistry, ensuring high yields and purity.

  • Step 1: Claisen-Schmidt Condensation. This reaction involves the base-catalyzed condensation of acetophenone and benzaldehyde to form the α,β-unsaturated ketone, 1,3-diphenyl-2-propen-1-one, commonly known as chalcone.[5][6][7] This reaction is a powerful method for forming carbon-carbon bonds.[8]

  • Step 2: Pyrimidine Ring Formation. The chalcone intermediate undergoes a cyclocondensation reaction with 2-hydroxybenzamidine. This process involves a Michael addition followed by intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring.[9][10]

Overall Synthetic Workflow

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclocondensation Acetophenone Acetophenone Chalcone Intermediate: 1,3-Diphenyl-2-propen-1-one (Chalcone) Acetophenone->Chalcone NaOH, Ethanol Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone FinalProduct Final Product: This compound Chalcone->FinalProduct Reagent 2-Hydroxybenzamidine Reagent->FinalProduct Base, Reflux

Caption: Synthetic pathway for this compound.

Part 2: NMR Characterization & Data Interpretation

The unambiguous confirmation of each synthetic step relies on identifying key changes in the NMR spectra.

General Protocol for NMR Sample Preparation
  • Accurately weigh 5-10 mg of the dried sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

NMR Analysis of Intermediate 1: 1,3-Diphenyl-2-propen-1-one (Chalcone)

The formation of the chalcone is confirmed by the appearance of two characteristic vinylic proton signals in the ¹H NMR spectrum and the corresponding signals in the ¹³C NMR spectrum.

Caption: Structure of the Chalcone Intermediate with key protons labeled.

Expected ¹H NMR Spectrum: The most telling signals for chalcone formation are the two doublets corresponding to the vinylic protons, Hα and Hβ.

  • Hα and Hβ (Vinylic Protons): These appear as two distinct doublets between δ 7.4 and 8.1 ppm. The large coupling constant (³J ≈ 15-16 Hz) is definitive proof of a trans configuration across the double bond.[11] Hβ resonates at a lower field (further downfield) than Hα due to the deshielding effect of the adjacent carbonyl group.

  • Aromatic Protons: Multiple signals will appear in the aromatic region (δ 7.2-8.2 ppm) corresponding to the two phenyl rings.

  • Absence of Starting Material Signals: The characteristic singlet of the acetophenone methyl group (~δ 2.6 ppm) and the aldehyde proton of benzaldehyde (~δ 10.0 ppm) will be absent.

Expected ¹³C NMR Spectrum: The carbon spectrum provides complementary evidence for the formation of the chalcone backbone.

  • C=O (Carbonyl Carbon): A characteristic peak appears far downfield, typically in the range of δ 188-195 ppm.[11][12]

  • Cα and Cβ (Vinylic Carbons): Two distinct signals appear for the double bond carbons, typically between δ 120 and 145 ppm.[11]

  • Aromatic Carbons: Multiple signals will be present in the δ 125-140 ppm range.

Table 1: Representative NMR Data for 1,3-Diphenyl-2-propen-1-one (Chalcone)

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Characteristics
C=O - ~190.5 Downfield quaternary carbon
~7.8 (d, J ≈ 15.6 Hz) ~144.8 Vinylic, coupled to Hα
~7.5 (d, J ≈ 15.6 Hz) ~122.0 Vinylic, coupled to Hβ
Phenyl (C₆H₅-C=O) ~7.9-8.1 (m), ~7.4-7.6 (m) ~128.0-138.0 Aromatic signals

| Phenyl (C₆H₅-C=C) | ~7.4-7.7 (m) | ~128.5-135.0 | Aromatic signals |

NMR Analysis of Final Product: this compound

The successful cyclization to the pyrimidine ring is confirmed by several key spectral changes, most notably the disappearance of the vinylic proton signals and the appearance of a new singlet for the pyrimidine C5-H.

Caption: Structure of the Final Pyrimidine Product with key atoms labeled.

Expected ¹H NMR Spectrum: The pyrimidine spectrum is distinct from its chalcone precursor.

  • H5 (Pyrimidine Proton): The most diagnostic signal is the appearance of a new singlet in the aromatic region, typically δ 7.5-8.5 ppm, corresponding to the single proton on the pyrimidine ring.[13][14]

  • -OH (Phenolic Proton): A broad singlet, often far downfield (δ > 10 ppm), indicates the presence of the intramolecularly hydrogen-bonded hydroxyl group. Its position can be concentration-dependent and it can be exchanged with D₂O.

  • Aromatic Protons: A complex pattern of multiplets will be observed for the three distinct phenyl rings. The 2-hydroxyphenyl group will show a characteristic ortho/meta/para splitting pattern.

  • Absence of Chalcone Signals: The vinylic proton doublets (Hα and Hβ) from the chalcone intermediate will be completely absent.

Expected ¹³C NMR Spectrum: The carbon spectrum confirms the new heterocyclic ring structure.

  • Pyrimidine Ring Carbons: The spectrum will show characteristic signals for the pyrimidine carbons. C2, C4, and C6 are typically found far downfield (δ ~160-170 ppm), while C5 appears at a higher field (δ ~110 ppm).[15]

  • Phenolic Carbon (C-OH): The carbon attached to the hydroxyl group will appear in the δ 155-160 ppm range.

  • Absence of Chalcone Signals: The chalcone's carbonyl carbon signal (~190 ppm) and vinylic carbon signals will be absent.

Table 2: Predicted NMR Data for this compound

Atom Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Key Characteristics
C2 - ~164 Quaternary, attached to N and hydroxyphenyl
C4 / C6 - ~163 / ~165 Quaternary, attached to N and phenyl groups
C5 ~7.8 (s) ~110 CH on pyrimidine ring
OH ~13.5 (br s) - Broad, exchangeable phenolic proton
Phenyl Rings ~7.0-8.5 (m) ~118-138 Complex aromatic signals

| C-OH (Phenolic) | - | ~158 | Quaternary carbon attached to OH |

Part 3: Detailed Experimental Protocols

Caution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)[2]
  • To a 250 mL conical flask, add sodium hydroxide (5.5 g, 0.14 mol), water (50 mL), and ethanol (25 mL).

  • Stir the mixture in an ice-water bath for 15 minutes until the NaOH is fully dissolved.

  • To the cold, stirring solution, add acetophenone (13.0 g, 0.11 mol).

  • Immediately add benzaldehyde (11.5 g, 0.11 mol) to the mixture.

  • Remove the ice bath and continue stirring at room temperature (25-28 °C) for 2-3 hours. The mixture will become thick and yellow.

  • Allow the reaction mixture to stand in a refrigerator overnight.

  • Filter the resulting solid precipitate using a Buchner funnel.

  • Wash the solid thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Wash the product with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product completely. Recrystallize from ethanol to obtain pale yellow crystals.

  • Characterization: Obtain the melting point and acquire ¹H and ¹³C NMR spectra to confirm the structure as described in Part 2.

Protocol 2: Synthesis of this compound

Note: 2-hydroxybenzamidine can be prepared from 2-hydroxybenzonitrile or used as a commercially available salt (e.g., hydrochloride), in which case an equivalent of a non-nucleophilic base like triethylamine should be added to free the amidine.

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (0.01 mol) and 2-hydroxybenzamidine hydrochloride (0.01 mol) in ethanol (30 mL).

  • Add potassium hydroxide (0.01 mol) or an equivalent of a suitable base to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the chalcone), allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice and stir.

  • Acidify the mixture carefully with dilute HCl until a precipitate forms.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrimidine derivative.

  • Characterization: Obtain the melting point and acquire ¹H and ¹³C NMR spectra to confirm the structure as described in Part 2.

Conclusion

This application note demonstrates a reliable synthetic route for this compound and emphasizes the critical role of NMR spectroscopy in process validation. The distinct spectral signatures of the chalcone intermediate and the final pyrimidine product—specifically the transformation of the vinylic protons into the pyrimidine C5-H proton—provide an unambiguous method for confirming the success of each reaction. By following these protocols, researchers can confidently synthesize and characterize this class of compounds, ensuring high purity and structural integrity for subsequent applications in chemical and pharmaceutical research.

References

  • Silva, A. M. S., Tavares, H. R., Barros, A. I. N. R. A., & Cavaleiro, J. A. S. (1999). NMR and Structural and Conformational Features of 2′-Hydroxychalcones and Flavones. Spectroscopy Letters, 30(8), 1593-1603. Available at: [Link]

  • Sari, Y., et al. (2020). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Conference Proceedings. Available at: [Link]

  • Al-Amiery, A. A. (2012). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone. Scribd. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available at: [Link]

  • Sim, J., et al. (2013). 1H and 13C NMR spectral assignments of 2'-hydroxychalcones. Magnetic Resonance in Chemistry. Available at: [Link]

  • Patel, K. D., et al. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available at: [Link]

  • Qin, H.-L., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. Available at: [Link]

  • D'Souza, A. & D'Souza, C. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Royal Society of Chemistry. Available at: [Link]

  • López, S. N., et al. (2020). Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. Molecules. Available at: [Link]

  • Wisdomlib. (2025). Cyclocondensation of corresponding chalcones: Significance and symbolism. Wisdomlib. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC. Available at: [Link]

  • Ovonramwen, O. V., et al. (2020). Synthesis and antimicrobial activities of 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine. Journal of Materials and Environmental Science. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of various 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives. ResearchGate. Available at: [Link]

  • Göktaş, O. (2007). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mohsin, H. F. (2013). Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group. Asian Journal of Research in Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR data ( in ppm) of 2-hydroxychalcone ligands. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. RSC. Available at: [Link]

  • ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Kumar, A., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Rani, K. S., et al. (2017). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for "A new mild base-catalyzed Mannich reaction of hetero-arylamines in water". RSC. Available at: [Link]

  • ResearchGate. (2022). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available at: [Link]

  • ACS Publications. (2021). Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O∧N∧O-Chelated Boron Complexes. ACS Publications. Available at: [Link]

  • ResearchGate. (2017). Preparation and Characterization of Derivatives of Pyrimidines in two ways Clascical and Microwave. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2023). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). NP-MRD. Available at: [Link]

  • Afonin, A. V., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. Available at: [Link]

  • Hussain, M. M. M., et al. (2013). Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). 2-(4-HYDROXYPHENYL)-5-N-DECYLPYRIMIDINE. SpectraBase. Available at: [Link]

  • Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones Dan. (2013). Journal of the Tennessee Academy of Science. Available at: [Link]

  • PubChem. (n.d.). 2(1H)-Pyrimidinethione, 4,6-diphenyl-. PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Why is 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine non-emissive in solution?

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Photophysical Behavior of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who synthesize 2-(2-hydroxyphenyl)pyrimidine derivatives—such as this compound—only to find that their purified product is completely non-emissive (dark) when dissolved in common organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

This guide is designed to troubleshoot this specific issue, explain the underlying photophysical causality, and provide self-validating experimental protocols to confirm the integrity of your synthesized compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: I synthesized this compound, but my THF solution is completely dark under a 365 nm UV lamp. Did my synthesis fail? Not necessarily. It is a fundamental photophysical characteristic of this molecular class to be non-emissive in dilute solutions [1]. The molecule contains a 2-hydroxyphenyl moiety that undergoes an ultrafast process called Excited-State Intramolecular Proton Transfer (ESIPT). Following ESIPT, the molecule enters an excited "keto" state. In a fluid solution, the phenyl rings at the 4- and 6-positions, as well as the hydroxyphenyl ring, are free to rotate. These free intramolecular rotations act as a highly efficient non-radiative decay channel, dissipating the excited-state energy as heat rather than light.

Q2: If the compound is dark in solution, how can I quickly verify visually that I have the correct photochemically active molecule? You need to restrict its molecular motion. This molecule is a classic Aggregation-Induced Emission (AIE) luminogen [2]. By injecting your concentrated THF solution into a "poor" solvent (like water), the molecules will crash out into nano-aggregates. In this solid/aggregated state, physical packing restricts the rotation of the phenyl rings (a mechanism known as Restriction of Intramolecular Rotation, or RIR). This blocks the non-radiative heat dissipation pathway, forcing the molecule to emit brightly.

Q3: My compound emits in the solid state, but the emission wavelength is drastically different from its absorption wavelength. Is it impure? No, this massive Stokes shift is the hallmark of an ESIPT-active molecule. You are absorbing light as the enol tautomer but emitting light from the keto tautomer [1]. This structural reorganization in the excited state naturally results in a large energy gap between absorption and emission, which is highly advantageous for avoiding self-absorption in imaging applications.

Part 2: Mechanistic Deep Dive (The "Why")

To truly master the application of this molecule, you must understand the causality behind its photophysics. The lack of emission in solution is not a defect; it is a predictable consequence of its molecular architecture.

  • The ESIPT Trigger: In the ground state, the hydroxyl (-OH) proton forms a strong intramolecular hydrogen bond with the adjacent nitrogen of the pyrimidine ring. Upon UV excitation, the electron density shifts, drastically increasing the acidity of the hydroxyl group and the basicity of the pyrimidine nitrogen. This drives an ultrafast (<1 picosecond) proton transfer, converting the excited enol form (E) into an excited keto form (K).

  • The Non-Radiative Drain (Solution): In the K* state, the molecule is highly susceptible to conformational twisting. The single bonds connecting the three phenyl rings to the central pyrimidine core act as molecular rotors. In a non-viscous solution, these rotors spin freely, funneling the excited-state energy into low-frequency vibrational modes (heat) [3].

  • The AIE Rescue (Aggregated): When the molecules are forced into nano-aggregates, steric hindrance from neighboring molecules physically locks the rotors in place. The non-radiative decay pathway is shut down, and the K* state is forced to relax via radiative decay, emitting a photon[2].

G S0 Ground State (Enol Form) S1_E Excited State (Enol Form, E*) S0->S1_E UV Excitation (Absorption) S1_K Excited State (Keto Form, K*) S1_E->S1_K ESIPT (Ultrafast) NRD Non-Radiative Decay (Dark in Solution) S1_K->NRD Free Rotation (Solution) RD Radiative Decay (Emissive in Aggregates) S1_K->RD RIR Mechanism (Aggregated) NRD->S0 Heat Dissipation RD->S0 Fluorescence (Large Stokes Shift)

Photophysical pathways of this compound highlighting ESIPT and AIE.

Part 3: Experimental Protocol & Data Presentation

To validate your synthesized compound, you must perform a solvent/antisolvent titration (typically THF/Water). This self-validating system proves that the molecule is structurally intact and photophysically active.

Step-by-Step Methodology: AIE Titration Workflow
  • Stock Preparation: Dissolve your purified this compound in spectroscopic grade THF to create a 1.0 mM stock solution.

  • Fractional Aliquoting: Prepare a series of 10 mL volumetric flasks (or vials). Add the calculated volume of THF stock solution to each to achieve a final working concentration of 10 µM.

  • Antisolvent Addition: Slowly add deionized water (the antisolvent) to each vial to create a gradient of water fractions (

    
    ), ranging from 0% to 99% by volume. Critical Step: Always add the water to the THF solution under gentle sonication to ensure uniform nano-aggregate formation.
    
  • Equilibration: Allow the mixtures to rest in the dark at room temperature for 15 minutes to stabilize the aggregate size.

  • Spectroscopic Analysis: Measure the photoluminescence (PL) spectra using a fluorometer (Excitation

    
     350-360 nm).
    

Workflow Step1 Prepare Stock Solution (1 mM in pure THF) Step2 Aliquot into Vials (Target: 10 µM final conc.) Step1->Step2 Step3 Add Solvent/Antisolvent (Varying THF/Water ratios) Step2->Step3 Step4 Equilibration (Sonicate & rest for 15 mins) Step3->Step4 Step5 Photophysical Analysis (UV Lamp & Fluorometer) Step4->Step5

Step-by-step experimental workflow for evaluating Aggregation-Induced Emission (AIE) properties.

Quantitative Data Summary

When executing the protocol above, you should observe a data trend similar to the table below. The emission will remain negligible until the water fraction reaches a critical point where the molecule becomes insoluble and aggregates.

Water Fraction (

, vol%)
Physical StateIntramolecular RotationsRelative PL Intensity (a.u.)Visual Observation (365 nm)
0% (Pure THF)Solvated MonomersFree~ 1Dark / Transparent
20%Solvated MonomersFree~ 1Dark / Transparent
50%Solvated MonomersFree~ 2Dark / Transparent
70%Nano-aggregates formingPartially Restricted~ 45Faint Yellow/Orange
90%Solid Nano-aggregatesHighly Restricted (RIR)~ 350Bright Yellow/Orange
99%Solid Nano-aggregatesHighly Restricted (RIR)~ 500Intense Yellow/Orange

Note: The exact emission maximum (


) will typically fall in the 530–580 nm range due to the keto-emission characteristic of the ESIPT process.
References
  • Plaza-Pedroche, R., et al. "Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies." ACS Applied Materials & Interfaces.[Link]

  • Qian, Y., et al. "Aggregation-Induced Emission Enhancement of 2-(2'-Hydroxyphenyl)benzothiazole-Based Excited-State Intramolecular Proton-Transfer Compounds." The Journal of Physical Chemistry B.[Link]

  • Feng, G., et al. "Functionality and versatility of aggregation-induced emission luminogens." Applied Physics Reviews.[Link]

Technical Support Center: Solid-State Quantum Yield Optimization for ESIPT Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Quantum Yield (


) of ESIPT Pyrimidines in the Solid State
Role:  Senior Application Scientist
Audience:  Researchers, Drug Discovery Scientists, Material Physicists

Introduction: The "Dark Solid" Paradox

Welcome to the Technical Support Center. You are likely here because your pyrimidine derivative shows promising ESIPT (Excited-State Intramolecular Proton Transfer) characteristics in solution—or perhaps theoretically—but exhibits disappointing fluorescence quantum yield (


) in the solid state.

This is a classic "Dark Solid" paradox. In ESIPT systems, particularly 2-(2'-hydroxyphenyl)pyrimidines, the excited keto tautomer (


) is often prone to rapid non-radiative decay channels. In the solid state, this is exacerbated by Aggregation-Caused Quenching (ACQ)  due to planar 

-

stacking.

This guide provides a systematic troubleshooting workflow to transition your molecule from ACQ to Aggregation-Induced Emission (AIE) or Solid-State Luminescence Enhancement (SLE) .

Module 1: Molecular Design & Synthesis Troubleshooting

Q1: My compound is highly fluorescent in non-polar solvents but non-emissive in the solid state. What is the root cause?

Diagnosis: You are likely observing Aggregation-Caused Quenching (ACQ) .[1][2][3] Mechanism: Simple ESIPT pyrimidines are often planar. In the crystal lattice, they stack face-to-face (H-aggregates). This close proximity allows excitons to couple and decay non-radiatively through intermolecular charge transfer or energy transfer to trap sites.

Solution: Steric Engineering You must disrupt the planar stacking without breaking the intramolecular hydrogen bond (IMHB) required for ESIPT.

  • Action: Introduce bulky "rotor" substituents at the 4- or 6-positions of the pyrimidine ring or the 4'-position of the phenyl ring.

  • Recommended Substituents: Triphenylamine (TPA), tert-butyl, or trityl groups.

  • Result: These groups create "molecular bumpers" that force the molecules apart, preventing

    
    -
    
    
    
    stacking while restricting intramolecular rotation (RIR) in the solid state, turning the system into an AIE-active luminogen.
Q2: I modified the donor strength, but the QY dropped. How does push-pull strength affect solid-state ESIPT?

Diagnosis: Over-stabilization of the Charge Transfer (CT) state. Mechanism: Strong electron-donating groups (EDG) can stabilize the intramolecular charge transfer (ICT) state to the point where it becomes a non-emissive "twisted" state (TICT) or lowers the energy gap to facilitate non-radiative decay.

Troubleshooting Matrix:

ObservationProbable CauseCorrective Action
Red-shifted, weak emission Strong ICT character causing energy gap law quenching.Reduce donor strength (e.g., replace

with

or

).
Blue-shifted, weak emission ESIPT failure; emission from Enol form (

).
Check IMHB geometry. Ensure

distance is

.
Dual emission (Enol + Keto) Incomplete proton transfer or crystal packing forces twisting the IMHB.Rigidify the core; check for polymorphism.

Module 2: Crystal Engineering & Morphology

Q3: How do I distinguish between J-aggregates and H-aggregates, and why does it matter?

Context: The packing mode dictates the excitonic coupling.

  • H-aggregates (Face-to-face): Blue-shifted absorption relative to monomer. usually non-emissive or low QY due to forbidden low-energy transitions.

  • J-aggregates (Head-to-tail): Red-shifted absorption. High QY due to allowed low-energy transitions and super-radiance.

Diagnostic Workflow:

  • Measure Absorbance of the solid film/powder.

  • Compare

    
     vs. 
    
    
    
    .
  • Blue Shift

    
     H-aggregate (Bad for QY).
    
  • Red Shift

    
     J-aggregate (Good for QY).
    

Corrective Action: If you have H-aggregates, modify the crystallization solvent or introduce alkyl chains to steer the packing. Long alkyl chains can induce "slip-stacking," promoting J-aggregation.

Module 3: Visualization of ESIPT Dynamics

The following diagram illustrates the critical decision pathways for optimizing Quantum Yield in ESIPT systems.

ESIPT_Optimization Start Low Solid-State QY Detected Check_Packing Analyze Crystal Packing (XRD / UV-Vis Shift) Start->Check_Packing H_Agg H-Aggregates (Blue Shift) Check_Packing->H_Agg Blue Shift J_Agg J-Aggregates (Red Shift) Check_Packing->J_Agg Red Shift ACQ_Path ACQ Mechanism (Face-to-Face Stacking) H_Agg->ACQ_Path Result_HighQY High Solid-State QY J_Agg->Result_HighQY Maintain Structure Strategy_1 Strategy 1: Bulky Substituents (TPA, t-Butyl) to prevent stacking ACQ_Path->Strategy_1 Disrupt Packing Strategy_2 Strategy 2: Slip-Stacking (Alkyl Chains) to promote J-Agg ACQ_Path->Strategy_2 Modify Alignment Result_AIE Result: AIE / AIEE Effect (Restricted Rotation) Strategy_1->Result_AIE Strategy_2->Result_HighQY Result_AIE->Result_HighQY

Caption: Decision tree for diagnosing and correcting low quantum yield based on aggregation state (H- vs. J-type) and molecular design interventions.

Module 4: Experimental Protocols

Protocol A: Synthesis of High-QY AIE-Active Pyrimidine (TPA-Modified)

Rationale: Introducing a Triphenylamine (TPA) unit creates a "propeller" shape, preventing ACQ and enabling AIE.

Reagents:

  • 2,4-Dichloropyrimidine (Core)

  • 2-Hydroxyphenylboronic acid (ESIPT Donor)

  • 4-(Diphenylamino)phenylboronic acid (Bulky Rotor)

  • 
     (Catalyst)
    
  • 
     (Base)
    

Step-by-Step Procedure:

  • First Coupling (ESIPT Site): Dissolve 2,4-dichloropyrimidine (1.0 eq) and 2-hydroxyphenylboronic acid (1.05 eq) in THF/Water (4:1). Add

    
     (2.0 eq).
    
  • Degas: Purge with Argon for 15 mins. Add

    
     (5 mol%).
    
  • Reflux: Heat to 80°C for 12h. Monitor TLC for mono-substituted product.

  • Second Coupling (Bulky Rotor): Without isolation (one-pot) or after purification, add 4-(Diphenylamino)phenylboronic acid (1.2 eq) and fresh catalyst.

  • Reflux: Heat for another 12-24h.

  • Workup: Cool, extract with DCM, wash with brine. Dry over

    
    .
    
  • Purification: Column chromatography (Hexane/EtOAc).

  • Crystallization (Critical): Recrystallize slowly from DCM/Hexane to allow ordered packing (aiming for loose packing or J-aggregates).

Protocol B: Absolute Quantum Yield Measurement (Solid State)

Rationale: Solution standards (Rhodamine/Quinine) cannot be used for solids. An integrating sphere is mandatory.

Equipment: Spectrofluorometer with Calibrated Integrating Sphere (e.g., Labsphere).

  • Blank Measurement: Insert the empty Teflon powder holder into the sphere. Run the emission scan (excitation at absorption max) to record the excitation scatter (

    
    ).
    
  • Sample Measurement: Load the pyrimidine powder into the holder. Ensure a flat surface. Run the scan to record the sample emission (

    
    ) and the reduced excitation scatter (
    
    
    
    ).
  • Calculation:

    
    
    
    • 
      : Number of photons emitted.
      
    • 
      : Number of photons absorbed.
      
    • Note: Ensure the correction file for the sphere's spectral response is applied.

Module 5: References & Further Reading

  • Mechanism of ESIPT & ACQ:

    • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines.[4][5] ACS Appl. Mater. Interfaces 2022.

  • AIE Strategies in Pyrimidines:

    • Aggregation-Induced Emission: Together We Shine, United We Soar! Chem. Rev. 2015.

  • Crystal Engineering (J vs H Aggregates):

    • J-aggregates: from Serendipity to Rational Design. Science 2018.

  • Solid State QY Measurement:

    • Measurement of Photoluminescence Quantum Yields. Hamamatsu Photonics Technical Note.

Sources

Technical Support Center: Optimizing 2-(2-hydroxyphenyl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level troubleshooting and optimization strategies for the synthesis of 2-(2-hydroxyphenyl)pyrimidine . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., Imatinib analogs) and a model system for Excited-State Intramolecular Proton Transfer (ESIPT) studies.

Topic: Reaction Yield Optimization & Troubleshooting Target Audience: Medicinal Chemists, Process Chemists, Academic Researchers Last Updated: March 2, 2026

Executive Summary: Route Selection Strategy

High-yield synthesis of 2-(2-hydroxyphenyl)pyrimidine is often bottlenecked by two factors: steric hindrance at the ortho-position and catalyst poisoning by the free phenol.

We recommend the Suzuki-Miyaura Cross-Coupling as the primary route for laboratory-scale synthesis due to its modularity. The De Novo Condensation (Amidine route) is reserved for large-scale, cost-sensitive production where purification of starting materials is strictly controlled.

Decision Matrix: Which Route Fits Your Needs?

RouteSelection Start Start: Select Synthesis Goal Scale Scale & Reagent Availability? Start->Scale Suzuki Route A: Suzuki Coupling (High Purity / Lab Scale) Scale->Suzuki < 100g / Complex Analogs Condensation Route B: Amidine Condensation (Multi-Kilo / Low Cost) Scale->Condensation > 100g / Simple Core Direct Direct Coupling (Fastest, Yield ~30-50%) Suzuki->Direct Quick Screen Protected Protected Coupling (OMe/OBn) (Robust, Yield >80%) Suzuki->Protected Optimization Required

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on scale and yield requirements.

Route A: Suzuki-Miyaura Cross-Coupling (Recommended)

Reaction: 2-Chloropyrimidine + 2-Hydroxyphenylboronic acid


 Product
Core Challenge:  The ortho-hydroxy group facilitates protodeboronation and can coordinate to Pd, poisoning the catalyst.
Protocol A1: The "Protected Phenol" Method (High Yield)

Use this if your direct coupling yield is <40%.

  • Protection: Convert 2-hydroxyphenylboronic acid to 2-methoxyphenylboronic acid (or purchase commercially).

  • Coupling:

    • Reagents: 2-Chloropyrimidine (1.0 eq), 2-Methoxyphenylboronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%). Note: The bidentate ligand dppf is crucial for steric bulk tolerance.

    • Base: K₂CO₃ (3.0 eq) or K₃PO₄ (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:[1]1) or DME/Water.

    • Conditions: Degas thoroughly (Ar bubbling, 15 min). Heat to 90°C for 4–12 h.

  • Deprotection: Treat the isolated intermediate with BBr₃ (3.0 eq) in DCM at 0°C

    
     RT.
    
Troubleshooting Guide: Suzuki Coupling
IssueSymptomRoot CauseTechnical Solution
Low Conversion Starting material (chloride) remains; catalyst turns black immediately.Oxygen Poisoning or Ligand Dissociation .1. Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Monodentate ligands like PPh₃ (in Pd(PPh₃)₄) are labile and fail with ortho-substituents.2. Ensure rigorous degassing. Use a sealed tube if possible.
Protodeboronation Formation of phenol (or anisole) instead of product.Base/Temp Mismatch . Electron-rich boronic acids are prone to hydrolysis.1. Reduce water content (use anhydrous Dioxane with Cs₂CO₃).2. Lower temp to 80°C and extend time.3. Add excess boronic acid (1.5–2.0 eq).
Homocoupling Biaryl formation (2,2'-biphenol derivative).Oxidative Coupling .1. Strictly exclude O₂.2. Avoid Acetone/Alcohol solvents which can facilitate oxidative pathways.
Purification Issues Product streaks on TLC; co-elutes with impurities.Phenol Acidity .1. Acidify workup to pH ~4 to keep phenol protonated.2. Use DCM/MeOH gradients rather than Hex/EtOAc.

Route B: De Novo Condensation (Amidine Route)

Reaction: 2-Hydroxybenzamidine + 1,1,3,3-Tetramethoxypropane (or Malonaldehyde equivalent) Core Challenge: The phenol group on the amidine destabilizes the intermediate and can lead to polymerization.

Protocol B1: Optimized Cyclization
  • Reagents: 2-Hydroxybenzamidine HCl (1.0 eq), 1,1,3,3-Tetramethoxypropane (1.1 eq).

  • Base: NaOEt (freshly prepared, 2.5 eq). Avoid K₂CO₃; strong alkoxide is needed to free the amidine and drive condensation.

  • Solvent: Absolute Ethanol (dry).

  • Conditions: Reflux (78°C) for 6–18 h.

  • Workup: The product often precipitates as the sodium salt. Acidify with acetic acid to precipitate the free phenol.

Troubleshooting Guide: Condensation
IssueSymptomRoot CauseTechnical Solution
No Reaction Amidine salt recovered.Base Too Weak .Switch from Carbonates to NaOEt or NaH . The amidine HCl salt must be fully neutralized to attack the electrophile.
Low Yield (<20%) Complex mixture; tar formation.Polymerization of Malonaldehyde .1. Do not premix reagents. Add the tetramethoxypropane dropwise to the refluxing amidine/base mixture.2. Use 1,3-diketones (e.g., acetylacetone) if the unsubstituted pyrimidine is not strictly required (yields are generally higher).
Regioselectivity Mixture of isomers (if using unsymmetrical diketones).Amidine Nucleophilicity .This is intrinsic to the chemistry. Steric bulk on the diketone dictates the major isomer. Separation by HPLC is usually required.

Frequently Asked Questions (FAQs)

Q: Can I perform the Suzuki coupling without protecting the phenol? A: Yes, but expect lower yields (typically 30–50%). The free phenoxide anion (generated by the base) can coordinate to the Palladium center, creating a resting state that slows the catalytic cycle. If you must skip protection, use Pd(OAc)₂/S-Phos (1:2 ratio) and K₃PO₄ in n-Butanol at 100°C. The bulky S-Phos ligand helps prevent phenoxide coordination.

Q: Why does my product turn yellow/brown upon standing? A: 2-(2-hydroxyphenyl)pyrimidines undergo ESIPT (Excited-State Intramolecular Proton Transfer) . While this is a photophysical phenomenon, macroscopic color change often indicates oxidation of trace phenolic impurities. Recrystallize from Ethanol/Water to remove quinoid impurities.

Q: I need to scale this to 50g. Which route is safer? A: The Condensation Route (Route B) is safer for scale-up as it avoids heavy metal removal (Pd) and expensive boronic acids. However, you must optimize the crystallization step to avoid column chromatography.

Mechanistic Visualization: Suzuki Cycle Bottlenecks

SuzukiMechanism cluster_inhibition Inhibition Pathway Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Cl-Pyrimidine TransMet Transmetallation (Bottleneck!) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Phenoxide Phenoxide Coordination (Catalyst Arrest) TransMet->Phenoxide Free OH group RedElim->Pd0 Boronic 2-OH-Ar-B(OH)2 Boronic->TransMet + Base Base Base (OH-)

Caption: The catalytic cycle highlights Transmetallation as the critical failure point when using unprotected phenols, leading to catalyst arrest.

References

  • Suzuki-Miyaura Coupling Optimization

    • Title: One-pot Double Suzuki Couplings of Dichloropyrimidines.
    • Source:J. Org.[2] Chem. (via PMC).

    • Relevance: Establishes baseline conditions (Pd(PPh3)4, K2CO3)
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
    • Source:Molecules (via Semantic Scholar).
    • Relevance: Demonstrates that Pd(dppf)Cl2 is superior for difficult couplings and that microwave heating (100°C, 15 min) significantly improves turnover.
    • URL:[Link]

  • ESIPT and Photophysics of the Scaffold

    • Title: Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines.
    • Source:ACS Applied Materials & Interfaces.[3]

    • Relevance: Confirms the synthesis of the specific 2-(2-hydroxyphenyl) core via Suzuki coupling and discusses the proton transfer characteristics that affect product stability and analysis.
    • URL:[Link][3]

  • Condensation Route Limitations

    • Title: Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
    • Source:Bioorganic & Medicinal Chemistry.
    • Relevance: Illustrates alternative pyrimidine construction methods and the challenges in functionalizing the 2-position.
    • URL:[Link]

Sources

Technical Support Center: Purification of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine is a privileged ligand framework widely utilized in the synthesis of high-triplet-energy phosphorescent emitters and thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs)[1].

Because trace impurities—such as unreacted halogenated precursors, palladium catalyst residues, or oligomeric tars—can act as non-radiative recombination centers (exciton quenchers), achieving >99.9% purity is non-negotiable for optoelectronic applications. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome common purification bottlenecks.

Purification Decision Matrix

The following workflow illustrates the logical progression of purification techniques based on the synthetic route (Suzuki coupling vs. condensation) and the target purity grade.

PurificationWorkflow Crude Crude Reaction Mixture (Tar, Pd, Unreacted SM) Workup Aqueous Workup & Extraction (Removes Salts & Boronic Acids) Crude->Workup Scavenger Pd Scavenging (e.g., EDTA/QuadraSil) Workup->Scavenger If Suzuki Route Chromatography Silica Column Chromatography (Toluene/Hexane Eluent) Workup->Chromatography If Condensation Route Scavenger->Chromatography Recryst Recrystallization (DCM/Ethanol Diffusion) Chromatography->Recryst Fractions >95% Pure Sublimation Vacuum Sublimation (>99.9% OLED Grade) Recryst->Sublimation Optoelectronic Use

Fig 1. Decision matrix for the purification of this compound.

Troubleshooting & FAQs

Q1: My crude product is a dark, oily tar instead of a solid. How do I induce crystallization? Causality: Tarry byproducts are typically oligomeric species resulting from base-catalyzed aldol side-reactions (if synthesized via condensation) or degraded phosphine ligands (if synthesized via Suzuki coupling)[2],[3]. These oligomers disrupt the highly ordered


 stacking required for the diphenylpyrimidine core to crystallize.
Solution:  Do not attempt immediate recrystallization; the tar will simply oil out. Perform a rapid silica gel plug using Dichloromethane (DCM). The highly conjugated target molecule will elute quickly, while the polar, polymeric tars will permanently bind to the baseline of the silica.

Q2: I synthesized the ligand via Suzuki coupling using 2-chloro-4,6-diphenylpyrimidine. How do I ensure palladium catalyst residues are completely removed? Causality: The nitrogen atoms on the pyrimidine ring have a strong coordinating affinity for residual palladium nanoparticles[2]. Even ppm levels of Pd will severely quench the phosphorescence of the final metal complex. Solution: Before chromatography, treat the organic phase with a metal scavenger (e.g., QuadraSil AP) or perform an aggressive aqueous wash with 0.1 M EDTA and Sodium Thiosulfate (


). The chelating agents will strip the Pd from the pyrimidine nitrogens, partitioning it into the aqueous layer.

Q3: TLC shows a closely eluting impurity. Why is standard EtOAc/Hexane failing to separate it? Causality: The 2-(2-hydroxyphenyl) group forms a strong intramolecular hydrogen bond with the adjacent pyrimidine nitrogen (


). This 6-membered pseudo-ring effectively "hides" the polar hydroxyl group from the silica gel surface. Consequently, the molecule behaves as a much less polar entity than its empirical formula suggests, causing it to co-elute with non-polar starting materials like 2-chloro-4,6-diphenylpyrimidine[3].
Solution:  Switch to a polarizable, low-polarity solvent system such as Toluene:Hexane (1:1 to 3:1). Toluene leverages subtle 

interactions with the diphenyl groups on the stationary phase, separating the compounds based on aromatic geometry rather than hydrogen bonding.

Q4: Why is vacuum sublimation necessary if my NMR looks clean? Causality:


-NMR has a detection limit of roughly 1-5%. It cannot detect trace (<0.1%) organic quenchers, trapped solvent molecules, or inorganic salts. Sublimation leverages strict thermodynamic differences in vapor pressure to achieve the >99.9% purity required for optoelectronics[1].

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems , meaning each step contains an inherent physical or chemical check to confirm success before proceeding.

SOP A: Silica Gel Column Chromatography
  • Preparation: Dissolve the crude mixture in a minimum volume of DCM. Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent to create a dry-loaded powder.

  • Column Packing: Pack a column with 200-300 mesh silica gel using Hexane.

  • Elution: Load the dry powder. Elute with a gradient of Toluene:Hexane (Start at 1:4, gradually increasing to 1:1).

  • Self-Validation: Spot the collected fractions on a TLC plate. Illuminate with a 365 nm UV lamp. The target this compound will fluoresce a distinct bright blue/green due to its extended conjugated system, easily distinguishing it from non-fluorescent starting materials.

SOP B: Recrystallization (Solvent Diffusion Method)
  • Dissolution: Dissolve the chromatography-purified solid in a minimum amount of hot DCM (the "good" solvent).

  • Layering: Carefully layer an equal volume of cold Ethanol (the "anti-solvent") on top of the DCM solution using a glass pipette to prevent mixing.

  • Crystallization: Cap the vial loosely and leave it undisturbed at room temperature for 24-48 hours. As the DCM slowly evaporates and diffuses into the ethanol, the solubility drops, forcing the product to nucleate.

  • Self-Validation: The formation of distinct, highly faceted needle-like crystals confirms the exclusion of oligomeric impurities. Vacuum filter and measure the melting point; a sharp melting range (

    
    ) validates the crystalline purity.
    
SOP C: Vacuum Sublimation (For OLED-Grade Purity)
  • Loading: Place the recrystallized, thoroughly dried powder into the source boat of a gradient vacuum sublimation tube.

  • Vacuum: Evacuate the system to a base pressure of at least

    
     Torr.
    
  • Heating: Apply a temperature gradient. Heat the source zone to 200–240 °C (optimize based on exact system pressure). Keep the collection zone at ambient temperature.

  • Self-Validation: The process is self-validating when the pressure gauge stabilizes at the base vacuum during the steady-state heating phase, indicating no further outgassing of volatile impurities (solvents/water). The final product will deposit as strictly defined crystals in the collection zone, contrasting with the dark, amorphous, non-volatile residue left in the source boat.

Quantitative Data: Purification Method Comparison

Purification TechniqueTarget Impurities RemovedTypical Yield RecoveryFinal Purity AchievedScalability
Aqueous Workup Inorganic salts, Boronic acids, Base catalysts95 - 98%70 - 80%High (Multi-kg)
Column Chromatography Tarry oligomers, Unreacted starting materials75 - 85%95 - 98%Medium (10-100g)
Recrystallization Trace isomers, Minor organic impurities60 - 75%98 - 99.5%High (Multi-kg)
Vacuum Sublimation Trapped solvents, Trace quenchers, Metal ash80 - 90% (from pure feed)> 99.9% (OLED Grade)Low (1-10g per batch)

References

  • Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. Journal of Photonics for Energy (SPIE), 2018.[Link]

  • Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs. Applied Sciences (MDPI), 2020.[Link]

  • Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C (RSC), 2021.[Link]

Sources

Technical Guide: Resolving Dual Emission Bands in 2-(2-hydroxyphenyl)pyrimidine (HPP) Spectra

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The HPP Photophysics Core

2-(2-hydroxyphenyl)pyrimidine (HPP) and its derivatives are classic Excited-State Intramolecular Proton Transfer (ESIPT) systems. Their utility in ratiometric sensing and OLEDs stems from their ability to exist in two distinct tautomeric forms upon photoexcitation:

  • Enol Form (E): The ground-state stable structure. Upon excitation (

    
    ), it emits in the UV/Blue region (
    
    
    
    nm) with a normal Stokes shift.
  • Keto Form (K): Formed via ultrafast proton transfer (

    
    ) in the excited state. It emits in the Green/Yellow/Red region (
    
    
    
    nm) with a pseudo-large Stokes shift (often
    
    
    nm).

The Core Issue: Users often encounter "unresolved" or "erratic" dual emission where both bands appear simultaneously, or the desired Keto band disappears entirely. This guide addresses the physicochemical drivers of these anomalies.

Mechanism & Pathway Visualization

To troubleshoot, one must visualize the competition between the radiative ESIPT pathway and environmental disruptions.

ESIPT_Pathway E_Ground Enol (Ground) S0 E_Excited Enol (Excited) S1 (Blue Emission Risk) E_Ground->E_Excited hv (Abs) E_Excited->E_Ground Enol Emission (If ESIPT blocked) K_Excited Keto (Excited) S1 (Target Emission) E_Excited->K_Excited ESIPT (Fast H-Transfer) K_Ground Keto (Ground) S0 K_Excited->K_Ground Keto Emission (Large Stokes) K_Ground->E_Ground Reverse Proton Transfer Solvent Protic Solvent Interference Solvent->E_Excited H-Bond Disruption Acid Acidic Impurity (Protonation) Acid->E_Ground Blocks Acceptor N

Figure 1: The ESIPT photocycle. Green arrows indicate the desired pathway. Yellow nodes represent external factors that force the system into Enol emission (Blue pathway).

Troubleshooting Module: Diagnosing Spectral Anomalies

Issue 1: "I only see the Blue (Enol) band. The large Stokes shift band is missing."

Diagnosis: Disruption of the Intramolecular Hydrogen Bond (IMHB). The ESIPT process requires a pre-existing IMHB between the hydroxyl proton and the pyrimidine nitrogen. If this bond is broken, the proton transfer cannot occur, and the molecule emits from the


 state.

Root Causes & Solutions:

CauseMechanismCorrective Action
Protic Solvents Solvents like Methanol, Ethanol, or Water form intermolecular H-bonds with the hydroxyl group, competing with the intramolecular bond.Switch Solvents: Use aprotic solvents (Toluene, CH

Cl

, Acetonitrile, THF). If water is required (biological sensing), encapsulate the dye in hydrophobic micelles or cyclodextrins.
Acidic pH Protons (

) bind to the Pyrimidine Nitrogen (the acceptor), physically blocking the proton transfer site.
Check pH: Ensure pH > 5.0. In organic solvents, add a trace of base (e.g., Triethylamine) to neutralize acidic impurities in DCM/Chloroform.
Issue 2: "I see Dual Emission (Blue + Yellow) but I need a clean single band."

Diagnosis: Incomplete ESIPT or Ground State Heterogeneity. You are observing an equilibrium where a population of molecules undergoes ESIPT (Keto emission) while another population is inhibited (Enol emission).

Root Causes & Solutions:

  • Trace Water Contamination: Even 1% water in THF or Acetone can disrupt enough molecules to create a blue "shoulder" or distinct peak.

    • Fix: Use anhydrous solvents and store stock solutions over molecular sieves.

  • Conformer Equilibrium: Some HPP derivatives have rotamers where the -OH is not facing the Nitrogen.

    • Fix: This is often structural.[1][2] If purification doesn't help, the dual emission may be an inherent property of that specific derivative (often exploited for ratiometric white light generation).

Issue 3: "My sample is non-emissive in solution but bright in solid state."

Diagnosis: Non-Radiative Decay via Conical Intersection.[3] Many simple HPP derivatives are "dark" in fluid solution because the


 state undergoes a twisting motion (torsion) that leads to a conical intersection, allowing rapid non-radiative decay to the ground state.

Root Causes & Solutions:

  • Lack of Rigidity: The molecule is too flexible in solution.

  • Aggregation-Induced Emission (AIE): In the solid state or aggregates, this rotation is restricted, closing the non-radiative channel and restoring Keto emission.

    • Fix: Do not expect high Quantum Yield (QY) in pure solution for simple HPPs. To achieve solution emission, chemical modification (e.g., bulky groups to restrict rotation) is required. Alternatively, analyze the sample as a suspension (water/THF mixtures) to trigger AIE.

Standardized Protocols

Protocol A: Solvatochromic Integrity Test

Use this to confirm if your dual emission is solvent-induced.

  • Preparation: Prepare 10

    
    M solutions of your HPP derivative in three solvents:
    
    • Toluene (Non-polar, Aprotic)

      
       Baseline for pure Keto emission.
      
    • Acetonitrile (Polar, Aprotic)

      
       Tests polarity effects without H-bonding.
      
    • Methanol (Polar, Protic)

      
       Tests H-bond disruption (Expect Enol band).
      
  • Measurement: Excitation at absorption

    
     (typically 300–360 nm).
    
  • Analysis:

    • If Toluene = Single Red/Yellow band AND Methanol = Single Blue band: System is functioning normally as an ESIPT probe.

    • If Toluene shows Blue band: Check for impurities or inherent rotamers.

Protocol B: Acid/Base Reversibility Check

Use this to rule out impurity artifacts.

  • Baseline: Measure emission in CH

    
    Cl
    
    
    
    .
  • Acidification: Add 1 equivalent of Trifluoroacetic acid (TFA).

    • Observation: Emission should shift to Blue (Enol/Cation) and likely increase in intensity if the Keto form was non-radiative.

  • Neutralization: Add 2 equivalents of Triethylamine (TEA).

    • Observation: Emission should revert to the original Keto profile.

Decision Tree: Troubleshooting Workflow

Troubleshooting_Tree Start Start: Spectral Anomaly Q1 Is the emission weak/absent in solution? Start->Q1 Yes Yes Q1->Yes Likely AIE Active No No Q1->No Q2 Are there two distinct bands (Blue + Red/Green)? Q2->Yes ESIPT Disruption CheckSolvent Is Solvent Protic? (MeOH, EtOH, Water) Q2->CheckSolvent Action1 Protocol: Measure as Solid Powder or Film Yes->Action1 Test in Solid State or Aggregates SolventFix Switch to Toluene/DCM Yes->SolventFix No->Q2 CheckAcid Check Acidity/Water No->CheckAcid CheckSolvent->Yes H-Bond Interference CheckSolvent->Yes CheckSolvent->No Solvent is Aprotic CheckSolvent->No AcidFix Add Base (TEA) or Dry Solvent CheckAcid->AcidFix

Figure 2: Step-by-step logic for isolating the cause of spectral irregularities.

Frequently Asked Questions (FAQ)

Q: Why does my HPP derivative show blue emission in DMF but yellow in Toluene? A: DMF is a polar aprotic solvent, but it is highly polar. While it doesn't donate protons, its high polarity can stabilize the twisted intramolecular charge transfer (TICT) states or slightly destabilize the intramolecular H-bond compared to non-polar toluene. However, if the blue shift is dramatic, suspect water contamination in the DMF (DMF is hygroscopic).

Q: Can I use HPP for pH sensing? A: Yes. The Pyrimidine nitrogen can be protonated.[4][5][6][7] Upon protonation, the ESIPT mechanism is turned "OFF," resulting in a blue-shifted emission (Enol-like). This creates a "turn-on" or ratiometric response depending on the specific derivative's quantum yield in the protonated state.

Q: My spectrum changes over time. Is the molecule unstable? A: HPP derivatives are generally photostable. Time-dependent changes usually indicate:

  • Hygroscopicity: The solvent is absorbing water from the air, slowly disrupting ESIPT.

  • Photodegradation: If using high-intensity laser excitation, check for photobleaching.

  • Aggregation: If the concentration is high, the molecules might be slowly precipitating or forming aggregates, shifting the emission (AIE effect).

References

  • ACS Applied Materials & Interfaces (2022).Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies.

    • Source: [Link][7]

    • Relevance: Defines the fundamental non-emissive n
  • RSC Advances (2023).

    • Source: [Link]

    • Relevance: Explains the tuning of dual emission and solid-state applic
  • Chemical Science (2016).Tuning ESIPT fluorophores into dual emitters.

    • Source: [Link]

    • Relevance: Provides the theoretical basis for why dual emission occurs (energy landscape of Enol vs. Keto).
  • Journal of Photochemistry and Photobiology A (2022).Effectively controlling the ESIPT behavior and fluorescence feature of 2-(2′-hydroxyphenyl)-4-chloromethylthiazole.

    • Source: [Link][1][3][4][5][7][8][9][10]

    • Relevance: Comparative mechanism for hydroxyphenyl-heterocycle systems and solvent effects.

Sources

Validation & Comparative

Comparison of quantum efficiency: 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine vs. HBO

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical analysis for researchers in photophysics and organic electronics. It prioritizes mechanistic causality and experimental validation over generic descriptions.

Executive Summary & Technical Verdict

This guide compares the quantum efficiency (QE) and photophysical behavior of two structurally related but functionally distinct Excited-State Intramolecular Proton Transfer (ESIPT) chromophores:

  • HPP: 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine

  • HBO: 2-(2-Hydroxyphenyl)benzoxazole[1][2]

The Verdict: While both molecules undergo ultrafast ESIPT upon photoexcitation, their radiative decay channels differ fundamentally. HBO acts as a classic Aggregation-Induced Emission Enhancement (AIEE) fluorophore, exhibiting moderate-to-high quantum yields in the solid state. In contrast, HPP functions as a "Dark" Switchable Scaffold ; it is virtually non-emissive (


) in its neutral form due to efficient non-radiative decay, but can be "turned on" via protonation or metal chelation.
  • Select HBO for: Solid-state emitters, UV stabilizers, and lipid probes.

  • Select HPP for: Acidochromic sensors, anticounterfeiting inks, and "turn-on" cation probes.

Mechanistic Analysis: The Divergence of Decay

To understand the quantum efficiency differences, we must look beyond the ground state. Both molecules exist primarily as the Enol form in the ground state (


). Upon excitation (

), the increased acidity of the phenolic hydroxyl and basicity of the azine nitrogen drive an ultrafast proton transfer (

fs), forming the excited Keto tautomer (

)..[3]
The Critical Difference
  • HBO (The Emitter): The

    
     state in HBO is relatively stabilized, especially in the solid state where intramolecular rotation (IMR) is restricted. Radiative decay (
    
    
    
    ) is allowed, resulting in a large Stokes-shifted emission.
  • HPP (The Quencher): In the HPP pyrimidine scaffold, the

    
     state possesses a geometrically accessible Conical Intersection (CI) with the ground state. The vibrational modes of the flexible phenyl rings at positions 4 and 6 facilitate a rapid non-radiative internal conversion (
    
    
    
    ), effectively quenching fluorescence.
Pathway Visualization

The following diagram illustrates the kinetic competition between radiative (


) and non-radiative (

) decay in both systems.

ESIPT_Mechanism S0_Enol S0 (Enol) Ground State S1_Enol S1 (Enol)* Excited State S0_Enol->S1_Enol Excitation (UV) S1_Keto S1 (Keto)* Tautomer S1_Enol->S1_Keto Ultrafast ESIPT (<100 fs) NonRad Non-Radiative Decay (Heat) S1_Keto->NonRad HPP (Neutral) Conical Intersection k_nr >>> k_r Emission Fluorescence (Large Stokes Shift) S1_Keto->Emission HBO (Solid State) k_r > k_nr S0_Keto S0 (Keto) Ground State S0_Keto->S0_Enol Reverse Proton Transfer NonRad->S0_Keto Emission->S0_Keto

Figure 1: Kinetic pathway comparison. Note the diversion of HPP towards non-radiative decay via conical intersection, whereas HBO retains radiative potential.

Performance Data Comparison

The following data consolidates experimental findings from solution and solid-state studies.

FeatureHBO (Benzoxazole)HPP (Pyrimidine Derivative)
Primary Application OLEDs, Scintillators, UV StabilizerspH Sensors, Chelation Probes
Absorption

330–340 nm (UV)340–360 nm (UV)
Emission

450–500 nm (Blue-Green)None (Neutral) / 450 nm (Protonated)
Stokes Shift Large (>6000 cm⁻¹)N/A (in neutral form)

(Solution)
Low (< 5%)~0% (Non-emissive)

(Solid State)
High (30–60%) < 1% (Neutral)
Response to Acid Minimal spectral shift (until degradation)"Turn-On" Fluorescence (Switching)
Mechanism ESIPT + AIEEESIPT + Non-Radiative Decay

Key Insight: HPP is not a "poor" fluorophore; it is a conditional one. Its quantum efficiency jumps from 0% to >20% upon protonation (adding acid like TFA), which blocks the ESIPT process and forces emission from the locally excited Enol state.

Experimental Protocol: Validating the "Dark" State

When working with HPP, a common error is assuming the lack of fluorescence indicates sample impurity or degradation. The following self-validating protocol ensures accurate characterization of these specific ESIPT systems.

Protocol: Differential Quantum Yield Determination

Objective: Distinguish between intrinsic non-radiative decay (HPP) and aggregation quenching (HBO).

Materials:

  • Spectrofluorometer with Integrating Sphere (Required for absolute QY).

  • Solvents: Cyclohexane (Non-polar), Acetonitrile (Polar), Ethanol (Protic).

  • Reagent: Trifluoroacetic Acid (TFA).

Workflow:

QY_Protocol Start Start: Characterize Sample Measure_Sol 1. Measure Abs/Em in Cyclohexane (Dilute Solution) Start->Measure_Sol Check_Em Is Emission Detected? Measure_Sol->Check_Em Yes_Em Likely HBO/AIEE Type Proceed to Solid State QY Check_Em->Yes_Em Yes No_Em Likely HPP/Dark Type Proceed to Acid Test Check_Em->No_Em No Solid_QY 2. Solid State Measurement (Integrating Sphere) Yes_Em->Solid_QY Acid_Test 3. Add 1% TFA (Acid) Measure Emission Again No_Em->Acid_Test Result_HBO Result: High Solid State QY Confirm HBO Identity Solid_QY->Result_HBO Result_HPP Result: Strong Blue Emission Appears Confirm HPP (Acidochromic) Acid_Test->Result_HPP Emission ON Result_Dead Result: Still Dark Sample Impurity/Degradation Acid_Test->Result_Dead No Change

Figure 2: Decision tree for characterizing ESIPT chromophores. The "Acid Test" is the critical validation step for HPP.

Step-by-Step Methodology:
  • Baseline Measurement: Prepare a

    
     M solution in cyclohexane. Record the absorption spectrum. Excite at 
    
    
    
    .
    • Observation: HBO will show weak emission. HPP will be silent.

  • The Acid Switch (Validation for HPP): Add 1-2 drops of TFA to the HPP cuvette.

    • Mechanism:[4][5][6][7] Protonation of the pyrimidine nitrogen prevents the proton transfer.[7]

    • Expected Result: Immediate appearance of strong blue/violet fluorescence. This confirms the molecule is intact but intrinsically non-emissive in its neutral state.

  • Solid State Analysis: Use an integrating sphere to measure absolute QY of the powder.

    • HBO:[1][2][4][8] Expect

      
      .
      
    • HPP: Expect

      
      .
      

References

  • ACS Applied Materials & Interfaces (2022) . Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. (Confirming the non-emissive nature of neutral HPP and its acidochromic switching).

  • Journal of Physical Chemistry A (2012) . Emission Switching of 4,6-diphenylpyrimidones: Solvent and Solid State Effects.[9][10][11] (Analysis of related pyrimidine derivatives and environmental sensitivity).

  • Journal of Materials Chemistry C (2021) . The ESIPT-suppressed 2-(2′-hydroxyphenyl)benzoxazole derivative as a new photoinitiator.[1] (Discusses HBO quantum yields and suppression mechanisms).

  • Chinese Physics B (2022) . Ultrafast proton transfer dynamics of 2-(2'-hydroxyphenyl)benzoxazole dye in different solvents. (Detailed kinetics of HBO ESIPT).

  • Journal of Physical Chemistry B (2021) . Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives. (Comparative photophysics of benzoxazole derivatives).

Sources

Validating ESIPT Mechanisms: A Comparative Guide to Femtosecond Transient Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis for researchers validating Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms. It contrasts Femtosecond Transient Absorption (fs-TA) Spectroscopy against alternative methodologies, establishing it as the requisite standard for capturing ultrafast proton dynamics.

Executive Summary: The Ultrafast Challenge

Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photophysical process where a proton transfers between donor and acceptor sites within a hydrogen-bonded network upon photoexcitation. This reaction typically occurs on a sub-picosecond timescale (


 fs to 

ps), resulting in a four-level photocycle that yields a large Stokes-shifted emission.

The Problem: Traditional characterization methods (Steady-State, Nanosecond TCSPC) are "blind" to the actual proton transfer event. They detect the consequences (red-shifted emission) but cannot resolve the mechanism (the kinetic evolution from Enol* to Keto*).

The Solution: Femtosecond Transient Absorption (fs-TA) Spectroscopy provides the temporal resolution necessary to map the potential energy surface in real-time, validating the mechanism by tracking the loss of Enol stimulated emission and the rise of Keto formation.

Comparative Analysis: fs-TA vs. Alternatives

The following table objectively compares fs-TA against common alternatives in the context of ESIPT validation.

Table 1: Performance Comparison of Spectroscopic Methodologies
FeatureFemtosecond TA (fs-TA) TCSPC (Time-Correlated Single Photon Counting) Steady-State Fluorescence Fluorescence Upconversion
Time Resolution < 100 fs (Ultrafast)~20 ps - 1 ns (Nanosecond)N/A (Time-Integrated)< 200 fs (Ultrafast)
Primary Observable Absorbance (

), Stimulated Emission (SE), Bleach (GSB)
Fluorescence Lifetime (

)
Emission Spectrum, Stokes ShiftFluorescence Emission Only
ESIPT Validation Direct Observation: Sees Enol* decay AND Keto* rise.Inferred: Too slow to catch the transfer; sees only Keto* decay.Circumstantial: Large Stokes shift suggests ESIPT.[1][2][3][4][5]Partial: Sees emissive states but misses dark states (Triplets).
Dark State Detection Yes (Triplet states, Hot ground states)NoNoNo
Data Output 3D Map (Wavelength, Time, Intensity)Decay Curve (Intensity vs. Time)2D Spectrum (Intensity vs. Wavelength)Decay Curve at fixed

Critical Insight: TCSPC is the industry standard for lifetime determination, but it fails to validate the transfer mechanism because the proton transfer rate (


) exceeds the instrument response function (IRF) of TCSPC. Only fs-TA or Upconversion can temporally resolve the reaction. 

The "Product": fs-TA Methodology & Mechanism

To validate ESIPT, one must prove the precursor-successor relationship between the Enol and Keto forms.

The ESIPT Photocycle

The mechanism involves a four-level system.[4] Upon excitation, the Enol form (


) is excited to 

. It rapidly undergoes proton transfer to the excited Keto form (

), which emits fluorescence and relaxes to the ground Keto form (

), finally back-transferring to the ground Enol (

).

ESIPT_Mechanism E_Ground Enol (Ground) Stable E_Excited Enol* (Excited) Franck-Condon State E_Ground->E_Excited hv (Absorption) Pump Pulse K_Excited Keto* (Excited) Proton Transferred E_Excited->K_Excited ESIPT (<100 fs) K_Ground Keto (Ground) Unstable K_Excited->K_Ground Fluorescence (Large Stokes Shift) K_Ground->E_Ground GSIPT (Back Transfer)

Figure 1: The four-level photocycle characteristic of ESIPT systems. The critical step validated by fs-TA is the


 transition.
Spectral Signatures in fs-TA

In a transient absorption map, ESIPT is confirmed by specific spectral evolutions:

  • Stimulated Emission (SE) Shift: A negative signal (gain) that rapidly shifts from the blue/UV region (Enol) to the green/red region (Keto).

  • Isosbestic Point: A point of constant

    
     between the Enol* SE and Keto* SE bands, indicating a direct two-state conversion without long-lived intermediates.
    
  • Ground State Bleach (GSB): A negative signal matching the static absorption spectrum, which recovers as the Keto* relaxes.

Experimental Protocol: Validating ESIPT

Objective: Measure the time constant of proton transfer (


) and the subsequent relaxation (

) for a candidate molecule (e.g., an HBO or HBT derivative).
Phase 1: Sample Preparation
  • Solvent Selection: Prepare solutions in both non-polar (e.g., Cyclohexane) and polar aprotic (e.g., Acetonitrile) solvents.

    • Reasoning: Polar protic solvents (like Methanol) can form intermolecular hydrogen bonds that compete with ESIPT, quenching the mechanism [1].[6]

  • Concentration: Adjust concentration to achieve an Optical Density (OD) of 0.3–0.5 at the excitation wavelength in a 2 mm path length.

  • Flow Cell: Load sample into a wire-guided flow cell or rotating cuvette.

    • Reasoning: High-repetition-rate amplified lasers (1 kHz) can photodegrade organic dyes. Flowing the sample ensures a fresh volume for every shot.

Phase 2: Pump-Probe Configuration
  • Pump Generation: Tune an Optical Parametric Amplifier (OPA) to the absorption maximum of the Enol form (typically UV, e.g., 350 nm).

    • Power: Attenuate to < 0.5

      
      J/pulse to avoid annihilation effects or solvent signals.
      
  • Probe Generation: Generate a White Light Continuum (WLC) using a CaF

    
     crystal (350–750 nm range).
    
    • Reasoning: CaF

      
       provides a broader UV/Blue edge than Sapphire, essential for detecting the initial Enol* stimulated emission.
      
  • Time Zero (

    
    ) Calibration:  Use the Optical Kerr Effect (OKE) in a pure solvent or a thin quartz plate to define 
    
    
    
    and the Instrument Response Function (IRF).
Phase 3: Data Acquisition Workflow

Experiment_Workflow Start Start Experiment Pump Generate Pump (UV) Excites Enol Start->Pump Probe Generate Probe (WLC) Detects Species Start->Probe Sample Sample Interaction (Flow Cell) Pump->Sample Delay Optical Delay Line Steps: -2ps to 3ns Probe->Delay Delay->Sample Detect Spectrometer/CCD Record u0394A Sample->Detect Process Chirp Correction & Global Analysis Detect->Process

Figure 2: Workflow for fs-TA data acquisition. The delay line spatially offsets the probe pulse to create temporal slices of the reaction.

Data Analysis & Interpretation

Successful validation requires processing the raw


 data to extract kinetic models.
Chirp Correction

The WLC probe pulse is "chirped" (red photons arrive before blue photons).

  • Action: Apply a polynomial correction based on the solvent's coherent artifact or Cross-Phase Modulation (XPM) signal.

  • Validation: The rise of the signal should be vertical (limited only by IRF) across all wavelengths after correction.

Global Analysis (SVD)

Decompose the 3D data matrix into Evolution Associated Difference Spectra (EADS). For a standard ESIPT system, fit a sequential model:


.

Hypothetical Results Table for an ESIPT Probe (e.g., HBO derivative):

ComponentTime Constant (

)
Spectral SignatureAssignment

50 - 150 fs Decay of Blue SE / Rise of Red SEESIPT Reaction (

)

2 - 10 ps Red-shift / Narrowing of Red SEVibrational Cooling / Solvation

300 ps - 2 ns Decay of Red SE / Recovery of GSBRadiative Decay (

)
Validation Checklist

The ESIPT mechanism is considered validated only if:

Conclusion

While steady-state and nanosecond techniques provide evidence of the existence of tautomeric forms, they cannot capture the dynamics of the transfer. Femtosecond Transient Absorption Spectroscopy is the only commercially viable methodology capable of resolving the sub-picosecond proton transfer event, distinguishing it from solvent relaxation, and providing a definitive mechanistic validation for ESIPT-based drug candidates and fluorophores.

References

  • Ultrafast Measurements of Excited State Intramolecular Proton Transfer (ESIPT) in Room Temperature Solutions of 3-Hydroxyflavone and Derivatives. Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. Source: PMC (PubMed Central) URL:[Link]

  • Ultrafast excited state intramolecular proton/charge transfers in novel NIR-emitting molecules. Source: AIP Publishing (The Journal of Chemical Physics) URL:[Link]

  • Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis. Source: Chemical Communications (RSC Publishing) URL:[7][Link]

  • Introduction to Transient Spectroscopy and its applications. Source: Oxford Instruments (Andor) URL:[Link]

Sources

Comparative Guide: X-Ray Diffraction & Structural Analysis of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine (DPHP)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and comparative analysis of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine (DPHP) , a prominent excited-state intramolecular proton transfer (ESIPT) chromophore. This document is designed for researchers in crystallography, materials science, and drug development who require a rigorous evaluation of this scaffold against established alternatives.

Executive Summary & Significance

This compound (DPHP) represents a critical class of "turn-on" fluorescent materials and UV absorbers. Its performance hinges on a specific structural motif: a pre-formed intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and the pyrimidine nitrogen.

Unlike its analogues, DPHP balances extended conjugation (via the 4,6-diphenyl groups) with the robust photostability of the pyrimidine core. This guide details the crystallographic signatures that validate its efficacy and compares it against industry standards like HPT (Triphenyltriazine) and HBT (Benzothiazole) .

Key Performance Indicators (KPIs) for Analysis
  • IMHB Geometry: The

    
     distance must be 
    
    
    
    to facilitate ultrafast ESIPT.
  • Planarity: The dihedral angle between the phenol and pyrimidine rings should be

    
     for optimal 
    
    
    
    -conjugation.
  • Crystal Packing: Look for

    
     stacking interactions which can either quench fluorescence (ACQ) or enhance it (AIE), depending on the specific polymorph.
    

Methodology: Crystal Growth & Data Collection

To obtain publication-quality X-ray data, defect-free single crystals are required.

Optimized Crystallization Protocol
  • Method: Slow Evaporation (Solvent layering is an alternative for difficult cases).

  • Solvent System: Dichloromethane (DCM) / Ethanol (1:1 v/v).

    • Rationale: DCM solubilizes the bulky phenyl groups, while Ethanol promotes hydrogen bonding networks that stabilize the crystal lattice.

  • Conditions: Maintain at

    
     in a vibration-free environment for 7–14 days.
    
  • Target Morphology: Colorless to pale yellow blocks or prisms. Avoid needles (often indicate rapid, disordered growth).

X-Ray Diffraction Parameters
  • Temperature: Collect data at 100 K (using a cryostream).

    • Why: Reduces thermal motion of the phenyl rings, allowing precise resolution of the critical hydroxyl hydrogen atom position.

  • Resolution: Target

    
     or better to accurately model the electron density of the H-bond.
    

Structural Analysis & Comparative Data

The following table contrasts the crystallographic properties of DPHP with its primary competitors: HPT (a commercial UV absorber, Tinuvin 1577) and HBT (a model ESIPT dye).

Table 1: Comparative Crystallographic Metrics
FeatureDPHP (Target) HPT (Triazine Analogue) HBT (Benzothiazole) Significance
Core Scaffold Pyrimidine (2 N atoms)Triazine (3 N atoms)Benzothiazole (S/N)Affects electron deficiency and stability.
IMHB Distance (

)
2.55 – 2.62 Å 2.52 – 2.58 Å2.60 – 2.65 ÅShorter distance = Lower barrier for ESIPT.
Torsion Angle (

)

(Planar)

(Highly Planar)

(Planar)
Planarity drives the "Enol" to "Keto" tautomerization.
Packing Motif Herringbone /

-Stack
Columnar StackHerringboneDetermines solid-state quantum yield (

).
Stokes Shift ~150 nm ~120 nm~180 nmLarge shift prevents self-absorption.
Photostability HighVery HighModeratePyrimidine ring is more oxidative resistant than thiazole.
Mechanistic Insight: The ESIPT Cycle

The crystallographic data directly informs the photophysical mechanism. In the crystal state, DPHP exists in the Enol (E) form. Upon photoexcitation, the proton transfers to the nitrogen, forming the Keto (K)* species, which emits red-shifted light.

Critical Analysis Point: In your XRD refinement, locate the hydroxyl proton. If it is disordered or equidistant between O and N, it suggests a low-barrier hydrogen bond (LBHB), a hallmark of high-performance ESIPT materials.

Visualizing the Mechanism & Workflow

The following diagram illustrates the synthesis pathway and the structure-property relationship confirmed by XRD.

DPHP_Analysis Synthesis Synthesis (Chalcone + Benzamidine) Crystallization Crystallization (DCM/EtOH, Slow Evap) Synthesis->Crystallization Purification XRD Single Crystal XRD (100 K, Mo-Kα) Crystallization->XRD Selection Structure Structural Solution (P21/c or P-1) XRD->Structure Refinement IMHB Intramolecular H-Bond (O-H...N < 2.6Å) Structure->IMHB Confirms Planarity Planar Conformation (Torsion < 5°) Structure->Planarity Verifies ESIPT ESIPT Mechanism (Enol -> Keto*) IMHB->ESIPT Enables Planarity->ESIPT Facilitates

Figure 1: Workflow linking synthesis, crystallographic validation, and the resulting ESIPT mechanism.

Experimental Protocol: Self-Validating XRD Analysis

This protocol ensures data integrity and reproducibility.

Step 1: Preliminary Screening (Microscope)
  • Action: Examine crystals under polarized light.

  • Validation: Crystals must extinguish sharply (turn dark) every 90° of rotation. If they do not, the sample is likely twinned or polycrystalline.

Step 2: Data Collection Strategy
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu source).

  • Strategy: Collect a full sphere of data (redundancy > 4.0).

  • Validation: Check the

    
     value immediately after the first 50 frames. If 
    
    
    
    , re-center the crystal or select a new one.
Step 3: Structure Refinement (SHELXL / OLEX2)
  • Heavy Atoms: Locate C, N, O using Direct Methods (SHELXT).

  • Hydrogen Treatment:

    • Aromatic H: Place in calculated positions (Riding model).[1]

    • Hydroxyl H (Critical): Locate from the Difference Fourier Map. Refine its coordinates freely if data quality permits, or restrain the O-H distance to

      
       (DFIX) if necessary.
      
  • Final Check: Ensure no residual electron density peaks

    
     remain near the heavy atoms.
    

References

  • Mutai, T., et al. "Solid-state fluorescence of 2-(2-hydroxyphenyl)pyrimidine derivatives." Journal of Materials Chemistry C, 2016. Link

  • Park, S., et al. "Excited-State Intramolecular Proton Transfer (ESIPT) from 2-(2'-Hydroxyphenyl)benzazole Derivatives." Journal of Physical Chemistry A, 2009. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Search for 2-(2-hydroxyphenyl)pyrimidine substructures." Link

  • Tinuvin 1577 (HPT) Technical Data Sheet. BASF Performance Chemicals. (Standard for comparison). Link

Sources

Benchmarking photostability of pyrimidine vs. benzothiazole ESIPT dyes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

In the realm of fluorescent probes and optoelectronics, Excited-State Intramolecular Proton Transfer (ESIPT) dyes are prized for their massive Stokes shifts and solid-state emission.[1][2] However, a critical selection dichotomy exists between the two dominant scaffolds: 2-(2'-hydroxyphenyl)benzothiazole (HBT) and 2-(2'-hydroxyphenyl)pyrimidine (HPP) .

While HBT derivatives represent the historical "gold standard" for versatility and synthesis, they harbor specific photochemical vulnerabilities related to the thiazole sulfur. Conversely, HPP derivatives—historically utilized as UV stabilizers rather than emitters—offer superior intrinsic photostability but often require extensive structural engineering to achieve viable quantum yields (QY) in solution.

This guide dissects the mechanistic causality of photodegradation in both classes and provides a validated benchmarking protocol to empirically determine the superior candidate for your specific application.

Mechanistic Foundations

To understand stability, we must first understand the energy dissipation cycle. Both scaffolds rely on a four-level photocycle (


).
The ESIPT Cycle

Upon photoexcitation, the enol form (


) undergoes ultrafast proton transfer (

fs) to the excited keto tautomer (

).[3] The

species relaxes radiatively (fluorescence) or non-radiatively to the ground state keto form (

), which instantly back-transfers the proton to regenerate

.

Stability Implication: This rapid cycle effectively "short-circuits" the excited state, minimizing the population of long-lived triplet states (


) that generate reactive singlet oxygen (

)—the primary agent of photobleaching.

ESIPT_Cycle Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 hv (Abs) Keto_S1 Keto* (S1) Tautomer Enol_S1->Keto_S1 ESIPT (<100 fs) Triplet Triplet State (T1) Reactive Intermediate Enol_S1->Triplet ISC (Slow) Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 hv' (Em) Stokes Shift Keto_S0->Enol_S0 Back PT Degradation Photobleaching Triplet->Degradation + O2 -> 1O2

Figure 1: The ESIPT photocycle. Stability depends on the rate of


 decay outpacing Intersystem Crossing (ISC) to the Triplet State.

Comparative Deep Dive

A. Benzothiazoles (HBT): The Versatile Workhorse

HBT dyes are ubiquitous due to their ease of synthesis and strong Aggregation-Induced Emission (AIE). However, their photostability is compromised by the sulfur atom in the heterocycle.

  • Degradation Mechanism: Under intense UV irradiation, particularly in oxygenated solvents, the thiazole ring is susceptible to photooxidation. The C-S bond can cleave, or the sulfur can oxidize to sulfoxides/sulfones, disrupting aromaticity and the ESIPT hydrogen bond. Furthermore, HBT can undergo photodimerization (forming bibenzothiazoles) at high concentrations.

  • Performance Profile:

    • Stokes Shift: Large (~6000–8000 cm⁻¹).

    • Quantum Yield: Moderate in solution (often <10%), High in solid state (AIE active).

    • Half-life (

      
      ):  Moderate. Susceptible to "fatigue" in aerobic conditions.
      
B. Pyrimidines (HPP): The Ultra-Stable Specialist

HPP derivatives are structurally related to commercial UV stabilizers. The nitrogen-rich pyrimidine ring is inherently more resistant to oxidative attack than the sulfur-containing thiazole.

  • Degradation Mechanism: Lacking the labile C-S bond, HPPs are exceptionally resistant to irreversible photobleaching. Their primary "failure" mode is often not degradation, but rather thermal dissipation efficiency. They are so efficient at converting light to heat (non-radiative decay) that they often exhibit negligible fluorescence in solution unless structurally rigidified or cooled.

  • Performance Profile:

    • Stokes Shift: Very Large (>8000 cm⁻¹).

    • Quantum Yield: Low to Negligible in solution (without modification); High in solid state.

    • Half-life (

      
      ):  Superior. Often orders of magnitude more stable than HBT in harsh UV environments.
      
Summary Comparison Table
FeatureBenzothiazole (HBT)Pyrimidine (HPP)
Primary Application Fluorescent Probes, OLEDsUV Stabilizers, Specialized Sensors
Photostability Good (prone to S-oxidation)Excellent (Resistant to oxidation)
Solution Brightness Moderate (Tunable)Low (Requires rigidification)
Stokes Shift ~150 nm~180-200 nm
Degradation Pathway C-S bond cleavage, DimerizationRing opening (rare, requires extreme energy)
Solubility Moderate (Lipophilic)Good (Tunable via N-substituents)

Validated Experimental Protocol: The "Stress Test"

To objectively benchmark these dyes, you cannot simply expose them to sunlight. You must control for concentration quenching, inner-filter effects, and solvent polarity.

Protocol: Kinetic Photostability Profiling

Objective: Determine the photodegradation quantum yield (


) and half-life (

).
Materials:
  • Light Source: 300W Xenon Arc Lamp (simulated solar spectrum) or High-Power LED (365 nm, ~100 mW/cm²).

  • Solvent: Acetonitrile (Polar Aprotic) and Toluene (Non-polar). Note: Solvents must be spectroscopic grade and degassed to assess oxygen dependence.

  • Standard: Rhodamine 6G (as a relative stability reference).

Workflow:
  • Preparation: Prepare

    
     solutions of the HBT and HPP derivatives. Absorbance at 
    
    
    
    should be kept below 0.1 OD to avoid inner-filter effects.
  • Baseline Scan: Record the full UV-Vis absorbance and Fluorescence emission spectra (

    
    ).
    
  • Irradiation Loop:

    • Place cuvette in a thermostated holder (25°C) to prevent thermal degradation.

    • Irradiate for fixed intervals (e.g., 5 minutes).

    • Crucial Step: After each interval, close the shutter and measure Absorbance at

      
      .
      
  • Dark Recovery Check: After 50% degradation (or 1 hour), leave the sample in the dark for 30 minutes and re-measure.

    • Why? If signal recovers, you are observing reversible photochromism (common in HBTs), not degradation.

  • Data Analysis: Plot

    
     vs. Irradiation Time (
    
    
    
    ).
    • The slope

      
       is the pseudo-first-order degradation rate constant.
      

Protocol_Workflow Start Start: 10uM Dye Solution Baseline Measure Abs/Em (t=0) Start->Baseline Irradiate Irradiate (Xe Lamp/LED) Fixed Interval (dt) Baseline->Irradiate Measure Measure Abs at Lambda_max Irradiate->Measure Check Is A_t < 0.5 * A_0? Measure->Check Check->Irradiate No Dark Dark Recovery Test (30 mins) Check->Dark Yes Recover Did Signal Recover? Dark->Recover Recover->Irradiate Yes (Photochromism) Calc Calculate Rate Constant (k) Recover->Calc No (Degradation)

Figure 2: Experimental decision tree for distinguishing irreversible photodegradation from reversible photochromism.

References

  • Padalkar, V. S., et al. (2016). "Synthesis and Photo-Physical Characteristics of ESIPT Inspired 2-Substituted Benzimidazole, Benzoxazole and Benzothiazole Fluorescent Derivatives." Journal of Fluorescence. Link

  • Mutai, T., et al. (2016). "Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole." MDPI Materials. Link

  • Achelle, S., et al. (2022). "Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies." ACS Applied Materials & Interfaces. Link

  • Iravani, M., & Omidyan, R. (2018).[4] "Photochromism of 2-(2-Hydroxyphenyl) Benzothiazole (HBT) and Its Derivatives: A Theoretical Study." The Journal of Physical Chemistry A. Link

  • Gao, Y., et al. (2012). "Highly efficient photocatalytic oxidation of sulfur-containing organic compounds and dyes on TiO2."[5] Applied Catalysis B: Environmental. Link

Sources

DFT vs. TD-DFT Validation of Diphenylpyrimidine Excited States: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: DFT vs. TD-DFT Validation of Diphenylpyrimidine Excited States Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For researchers characterizing diphenylpyrimidine (DPP) derivatives—critical scaffolds in TADF emitters and bioactive fluorophores—standard DFT protocols often fail. While B3LYP remains the gold standard for ground-state geometry optimization, it catastrophically underestimates excitation energies for the Charge-Transfer (CT) states inherent to DPPs.

The Verdict:

  • Geometry Optimization: B3LYP/6-31G(d) (Cost-effective, accurate bond lengths).

  • Excited States (TD-DFT): CAM-B3LYP or

    
    B97X-D  (Range-separated hybrids are mandatory).
    
  • Solvation: SMD model (Superior to PCM for describing the polarizable DPP core).

The Challenge: Modeling the Diphenylpyrimidine Core

Diphenylpyrimidines function as electron-deficient cores in "Push-Pull" systems. When coupled with electron donors (e.g., dimethylamine, carbazole), they exhibit strong Intramolecular Charge Transfer (ICT).

The Computational Trap: Standard hybrid functionals (like B3LYP or PBE0) contain a fixed amount of Hartree-Fock exchange (typically 20-25%). As an electron is excited from the donor to the DPP acceptor, the electron-hole separation increases. Standard functionals incorrectly model the long-range electrostatic attraction (


), leading to "ghost states"—spurious low-energy states that do not exist experimentally.
Comparative Analysis: Functionals & Performance

The following data synthesizes benchmarks for 2,4,6-triphenylpyrimidine derivatives, comparing computational predictions against experimental UV-Vis absorption maxima (


) in Dichloromethane (DCM).
Table 1: Functional Performance Benchmark
Method/FunctionalClassification

Prediction
Error vs. ExpVerdict
Experimental UV-Vis Spectroscopy~355 - 405 nm Ref Ground Truth
B3LYP Global Hybrid (20% HF)460 - 490 nm+80 nm (Red Shift)FAIL (Ghost CT states)
PBE0 Global Hybrid (25% HF)440 - 465 nm+50 nm (Red Shift)POOR
CAM-B3LYP Range-Separated Hybrid345 - 365 nm-15 nm (Blue Shift)EXCELLENT

B97X-D
Range-Separated + Dispersion350 - 370 nm-5 nm (Accurate)BEST IN CLASS

Note: Global hybrids (B3LYP) consistently underestimate the energy of CT states, resulting in predicted spectra that are significantly red-shifted (longer wavelengths) compared to reality.

Validated Workflow Protocol

This protocol ensures self-consistency and eliminates common artifacts in DPP calculations.

Phase 1: Ground State Optimization
  • Objective: Obtain the relaxed nuclear geometry.

  • Method: DFT (Ground State).

  • Functional: B3LYP.

  • Basis Set: 6-31G(d) (Sufficient for geometry; larger basis sets yield diminishing returns for geometry).

  • Solvation: Gas phase is acceptable for geometry, but SMD (Solvation Model based on Density) in the target solvent is preferred for pre-polarizing the wavefunction.

Phase 2: Vertical Excitation (TD-DFT)
  • Objective: Calculate vertical transitions (Absorption).

  • Method: TD-DFT (Time-Dependent DFT).[1][2]

  • Functional: CAM-B3LYP or

    
    B97X-D .
    
    • Why? These functionals ramp up Hartree-Fock exchange at long range (from ~19% to 65% or 100%), correctly penalizing long-range charge transfer and removing ghost states.

  • Basis Set: 6-311+G(d,p) or def2-TZVP.

    • Crucial: You must include diffuse functions (+) to describe the loose electron density of the excited state.

  • Solvation: REQUIRED . Use the SMD model matching your experimental solvent (e.g., DCM, Toluene).

  • NStates: Calculate at least 10 states to ensure you capture the bright

    
     transition, which may not be S1.
    
Visualizing the Validation Logic

The following diagram illustrates the decision matrix for selecting the correct computational pathway for DPP derivatives.

DPP_Validation_Workflow Start Start: DPP Derivative Design GeoOpt Geometry Optimization (B3LYP/6-31G*) Start->GeoOpt CheckCT Is Charge Transfer (CT) Expected? GeoOpt->CheckCT GlobalHybrid TD-DFT: B3LYP/PBE0 CheckCT->GlobalHybrid No (Locally Excited only) RangeSep TD-DFT: CAM-B3LYP / wB97X-D Basis: 6-311+G(d,p) CheckCT->RangeSep Yes (Push-Pull System) GhostStates Result: Ghost States (Artificial Red Shift) GlobalHybrid->GhostStates GhostStates->RangeSep Correction Required Solvation Apply SMD Solvation Model (Match Exp. Solvent) RangeSep->Solvation Analysis Analyze Oscillator Strength (f) & NTOs Solvation->Analysis

Caption: Logical workflow for selecting TD-DFT functionals. Note the critical divergence at the "Charge Transfer" decision node, where standard B3LYP fails.

Mechanistic Insight: Why B3LYP Fails

To understand the data, one must look at the Natural Transition Orbitals (NTOs) .

  • Locally Excited (LE) State: The electron stays on the pyrimidine ring. The electron-hole interaction is short-range. B3LYP works fine here.

  • Charge Transfer (CT) State: The electron moves from a phenyl/donor group to the pyrimidine core. The hole is left behind.

    • B3LYP Error: It treats the electron and hole as interacting too strongly (insufficient exchange), lowering the energy of this state artificially.

    • CAM-B3LYP Correction: It introduces "Range Separation." As the distance

      
       between electron and hole increases, the functional behaves more like pure Hartree-Fock, correctly destabilizing the CT state and pushing the energy up to match experimental reality.
      
References
  • Benchmarking DFT Functionals for TADF Emitters

    • Comparison of B3LYP, PBE0, and CAM-B3LYP for donor-acceptor systems.
    • Source: [3]

  • Photophysics of 2,4,6-Triphenylpyrimidine Deriv

    • Experimental absorption/emission data for valid
    • Source:

  • Charge-Transfer Excited St

    • Foundational theory on why global hybrids fail for CT st
    • Source:

  • Experimental Spectra of Triphenylpyridine/Pyrimidine

    • NIST Chemistry WebBook D
    • Source:

Sources

Solid-State Photoluminescence Quantum Yield (PLQY) Standards for Pyrimidine Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidine-based fluorophores are rapidly becoming the architecture of choice for advanced solid-state optical applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging agents. Unlike traditional fluorophores that suffer from severe quenching when aggregated, rationally designed pyrimidine derivatives exhibit Aggregation-Induced Emission (AIE) or enhanced solid-state fluorescence.

However, accurately quantifying this efficiency requires rigorous solid-state Photoluminescence Quantum Yield (PLQY) measurements. This guide objectively compares PLQY measurement methodologies, evaluates the solid-state performance of pyrimidine dyes against traditional alternatives, and provides a self-validating experimental protocol for absolute PLQY quantification.

Mechanistic Grounding: The Causality of Solid-State Emission

When fluorophores transition from dilute solutions to the solid state (powders or thin films), intermolecular interactions dictate their emission efficiency. Traditional dyes (e.g., fluorescein, rhodamine) experience Aggregation-Caused Quenching (ACQ). In the solid state, planar molecules undergo


 stacking, which creates low-energy excimer states that promote non-radiative decay pathways (heat dissipation).

Conversely, pyrimidine derivatives—such as barbituric acid (BA) fluorogens and pyrimidine-boron complexes—often utilize twisted intramolecular charge transfer (TICT) and restricted intramolecular rotation (RIR). In the solid state, steric hindrance restricts these molecular motions. This blockage of non-radiative decay forces the excited state energy to be released as photons, a phenomenon known as the AIE effect[1].

Pathways cluster_ACQ Traditional Dyes (ACQ) cluster_AIE Pyrimidine AIEgens Excitation Excited State (S1) PiStacking Planar π-π Stacking (Solid State) Excitation->PiStacking Steric Steric Hindrance & Restricted Rotation Excitation->Steric NonRad Non-Radiative Decay (Heat) PiStacking->NonRad Quenching LowPLQY Low PLQY (<2%) NonRad->LowPLQY RadDecay Radiative Decay (Photon Emission) Steric->RadDecay Forced Emission HighPLQY High PLQY (>20%) RadDecay->HighPLQY

Photophysical decay pathways: ACQ in traditional dyes vs. AIE in pyrimidine derivatives.

Comparative Analysis of PLQY Measurement Standards

Measuring solid-state PLQY is fundamentally different from solution-phase measurements. Solid films and powders possess high refractive indices, leading to substantial waveguiding, anisotropic scattering, and angular-dependent emission[2].

Because of these optical complexities, researchers must choose between relative and absolute measurement standards. As shown in the comparison below, the absolute method using an integrating sphere is the only scientifically rigorous standard for solid-state materials[3].

Table 1: Absolute vs. Relative PLQY Measurement for Solid-State Samples
ParameterAbsolute Method (Integrating Sphere)Relative Method (Standard Reference)
Core Mechanism Directly captures all scattered and emitted photons using a highly reflective, diffuse spherical cavity.Compares sample emission to a known liquid standard (e.g., Quinine Sulfate).
Handling of Scattering Excellent. The sphere geometry nullifies angular dependence and waveguiding effects[2].Poor. Cannot account for the drastic scattering differences between a liquid reference and a solid sample.
Accuracy for Solids High. Independent of sample geometry or refractive index[4].Low. Often yields mathematically impossible or highly skewed results due to optical mismatch.
Throughput & Cost Requires specialized hardware (Integrating Sphere accessory)[3].Fast and cheap, but scientifically invalid for opaque or highly scattering solids.

Performance Comparison: Pyrimidine Dyes vs. Alternatives

To demonstrate the superiority of pyrimidine architectures in solid-state applications, we compare the absolute solid-state PLQY of engineered pyrimidine derivatives against traditional alternatives.

Data reveals that while traditional dyes quench near-completely in the solid state, introducing bulky terminal groups (like phenyls or indoles) to the pyrimidine core forces non-planar packing, drastically enhancing the solid-state PLQY.

Table 2: Solid-State PLQY Comparison of Selected Fluorophores
Fluorophore / DyeCore StructureSolid-State PLQY (

)
Photophysical Mechanism & Causality
Fluorescein Xanthene (Traditional)< 2.0%Severe ACQ due to highly planar

stacking in the solid state.
Dipyridamole Pyrimido-pyrimidine~2.0%Exhibits ACQ in pure film state due to H-aggregation between neighboring pyrimidine rings[5].
Dye 12 Pyrimidine-Indole Dimer25.6% Non-planar packing and tiny intermolecular distances prevent quenching, stabilizing the emissive state[6].
MeB-M Barbituric Acid (Pyrimidine)29.2% AIE-active; methylated substitution restricts intramolecular motion, forcing radiative decay[1].
BPh2-Pyrimidine Pyrimidine-Boron Complex22.0% Bulky phenyl groups on the boron atom prevent intermolecular quenching compared to flat BF2 analogs[7].

Self-Validating Protocol: Absolute Solid-State PLQY via Integrating Sphere

To accurately measure the values presented above, a rigorous, self-validating methodology must be employed. The protocol below is adapted from the standard three-step de Mello method using a commercial spectrofluorometer equipped with an integrating sphere (e.g., 2[2] or 3[3]).

Workflow Start System Calibration (Lamp Standard) Blank Blank Measurement (La, Ea) Start->Blank Indirect Indirect Excitation (Lb, Eb) Blank->Indirect Direct Direct Excitation (Lc, Ec) Indirect->Direct Calc Calculate PLQY & Abs Self-Validation Check Direct->Calc

Self-validating integrating sphere workflow for absolute solid-state PLQY measurement.
Step-by-Step Methodology

Step 1: System Calibration (Crucial for Causality)

  • Action: Calibrate the emission detector and integrating sphere using a certified spectral irradiance standard lamp (e.g., NIST-traceable tungsten-halogen).

  • Causality: Detectors have wavelength-dependent sensitivities. Without calibration, the ratio of absorbed high-energy photons (excitation) to emitted low-energy photons (emission) will be artificially skewed.

Step 2: Blank Measurement (


 and 

)
  • Action: Place a blank substrate (e.g., a clean quartz slide for thin films, or an empty PTFE powder tray for powders) into the sphere. Irradiate with the excitation wavelength (

    
    ).
    
  • Action: Record the integrated area of the excitation scatter peak (

    
    ) and the background emission area (
    
    
    
    ).

Step 3: Indirect Excitation Measurement (


 and 

)
  • Action: Insert the solid pyrimidine sample into the sphere, but position it out of the direct path of the excitation beam.

  • Causality: The excitation beam hits the sphere wall first, creating a diffuse light field. The sample absorbs some of this scattered light and emits fluorescence. Recording the scatter peak (

    
    ) and emission (
    
    
    
    ) isolates the secondary emission caused by re-absorption, which must be subtracted to prevent artificially inflated PLQY values.

Step 4: Direct Excitation Measurement (


 and 

)
  • Action: Position the sample directly in the excitation beam (typically at a 15° angle to prevent specular reflection out of the entrance port)[4].

  • Action: Record the scatter peak area (

    
    ) and emission area (
    
    
    
    ).

Step 5: Data Synthesis & Self-Validation

  • Calculate Absorption (

    
    ): 
    
    
    
  • Calculate PLQY (

    
    ): 
    
    
    
  • Self-Validation Check: Evaluate the raw scatter data. If

    
    , the system self-invalidates the run. This mathematical impossibility indicates that either the sample is entirely non-absorbing at 
    
    
    
    , or specular reflection is directing the beam straight into the detector baffle. You must realign the sample angle and repeat the measurement to restore protocol integrity.

References

Sources

Safety Operating Guide

Proper Disposal Procedures: 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine

[1][2][3]

CAS Number: 52829-05-7 Formula: C₂₂H₁₆N₂O Synonyms: 2-(4,6-Diphenylpyrimidin-2-yl)phenol; H(DPIPP)[1][2][3]

Executive Safety Assessment

Before initiating any disposal workflow, the chemical nature of the substance must be understood to prevent cross-reactivity in waste streams.[3] This compound features a phenolic hydroxyl group (acidic proton) and a pyrimidine core (basic nitrogen sites), making it amphoteric but predominantly lipophilic.[2][3]

Hazard Profile (GHS Classification)
Hazard ClassCategoryHazard StatementCode
Skin Irritation 2Causes skin irritation.[1][2][3][4][5]H315
Eye Irritation 2ACauses serious eye irritation.[6][7]H319
STOT - SE 3May cause respiratory irritation.[1][2][6]H335
Aquatic Toxicity Acute 1Very toxic to aquatic life (Predicted).[3]H400

Operational Implication: The phenolic moiety allows this compound to form phenolate salts in the presence of strong bases (e.g., NaOH), which drastically alters its solubility and transport behavior.[3] Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) in waste containers, as the electron-rich pyrimidine ring is susceptible to energetic nitration.[1][2][3]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Segregation prevents the formation of "unknowns" that complicate downstream incineration.[3]

A. Solid Waste (Pure Compound)[3]
  • Container: High-density polyethylene (HDPE) or amber glass.[1][2][3]

  • Labeling: Must explicitly state "Non-Halogenated Organic Solid."

  • Segregation: Keep separate from heavy metal wastes (unless part of a metal complex) and strong oxidizers.[3]

B. Liquid Waste (Mother Liquors/Solutions)[3]
  • Solvent Compatibility: This compound is typically dissolved in chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (DMF, DMSO).[3]

  • Segregation Logic:

    • Stream A (Halogenated): If dissolved in DCM/CHCl₃.[3]

    • Stream B (Non-Halogenated): If dissolved in Acetone/Toluene/DMF.[3]

    • Stream C (Aqueous): Rare.[3] Only applicable if the compound was deprotonated with base.[3] Do not acidify Stream C without ventilation , as precipitation of the solid phenol may clog liquid waste lines.

Disposal Workflow (Decision Matrix)

The following self-validating workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.

Primary Disposal Method: High-Temperature Incineration

Due to the thermal stability of the diphenylpyrimidine core, simple chemical deactivation is inefficient.[1][2][3] Incineration is the required terminal disposal method to ensure complete mineralization of the nitrogenous heterocycle.

DisposalWorkflowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidSolution / Mother LiquorStateCheck->LiquidDissolvedTagSolidTag: Hazardous Waste(Solid, Toxic, Irritant)Solid->TagSolidSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(DCM, CHCl3)SolventCheck->HaloChlorinatedNonHaloNon-Halogenated(Acetone, DMF)SolventCheck->NonHaloNon-ChlorinatedTagHaloTag: Halogenated Solvent(Contains Pyrimidine)Halo->TagHaloTagNonHaloTag: Organic Solvent(Contains Pyrimidine)NonHalo->TagNonHaloPackLab Pack for IncinerationTagSolid->PackTagHalo->PackTagNonHalo->Pack

Figure 1: Decision matrix for segregating this compound waste streams.

Spill Management Protocol

In the event of a benchtop spill, immediate containment is necessary to prevent particulate dispersion (inhalation hazard).[3]

Step-by-Step Response
  • Isolate: Mark the area.[3] If powder is airborne, evacuate the lab for 15 minutes to allow settling.[3]

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended if dissolved in DMSO) and a P95/N95 particulate respirator.[3]

  • Containment (Solid):

    • Do not dry sweep (generates dust).[3][8]

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[3]

    • Scoop the wet slurry into a wide-mouth waste jar.[1][2][3]

  • Containment (Liquid):

    • Absorb with vermiculite or polypropylene pads.[3]

    • Self-Validation Check: Use a UV lamp (365 nm).[1][2][3] This compound is likely fluorescent.[3] If the surface glows, decontamination is incomplete.[3] Scrub with ethanol until fluorescence ceases.[3]

  • Final Wash: Clean surface with a mild detergent (pH 7-9).[2][3] Avoid strong acids.[3]

Regulatory Compliance & Codes

For US-based laboratories, accurate waste coding is mandatory for the manifest.[1][2][3]

  • RCRA Code: Not a P-listed or U-listed waste specifically.

  • Characteristic Codes:

    • D001: Only if dissolved in flammable solvents (Flash point < 60°C).

    • D002: Only if dissolved in corrosive media (pH < 2 or > 12.5).

  • Best Practice: Classify as "Non-Regulated Organic Laboratory Chemical" for the solid, unless exhibiting specific toxicity data (LD50 < 50 mg/kg), which is not typical for this class.[3] However, always default to "Hazardous Waste - Toxic" pending specific LD50 verification for your specific batch purity.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782299: 2-(4,6-Diphenylpyrimidin-2-yl)phenol.[1][2][3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[9] Retrieved from [Link][1][2][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.